Manganese antimonide
Description
Structure
2D Structure
Properties
IUPAC Name |
antimony;manganese(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVWSVJGRNETBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.698 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-82-5 | |
| Record name | Antimony, compd. with manganese (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with manganese (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with manganese (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Advanced Growth Methodologies for Manganese Antimonide
Bulk Crystal Growth Techniques for Manganese Antimonide
The production of large, high-quality bulk crystals is essential for investigating the intrinsic properties of this compound and for certain technological applications.
Vacuum-Ampoule Synthesis of this compound Ingots
A prevalent method for synthesizing bulk this compound is the vacuum-ampoule technique. nih.govfishersci.atfishersci.be This process involves sealing the constituent elements, manganese and antimony, in a quartz ampoule under a high vacuum. To achieve the highest Curie temperature, a slight excess of antimony beyond the stoichiometric composition is often introduced. nih.govfishersci.at
A critical challenge in this method is the high chemical activity of manganese, which can react with the quartz ampoule walls at elevated temperatures. To mitigate this, the interior of the ampoule is typically graphitized, creating a protective barrier. nih.gov The synthesis is carried out at a temperature slightly below the melting point of MnSb. nih.gov The resulting ingots are then characterized using techniques such as X-ray Diffraction (XRD), Differential Thermal Analysis (DTA), and microstructural analysis to confirm the presence of the MnSb phase and to identify any residual unreacted elements. nih.govfishersci.at DTA of alloys synthesized with a slight antimony excess may show a small endothermic effect around 572 °C, corresponding to the melting of the antimony-rich eutectic in the Mn-Sb system. nih.govfishersci.at
Flux Growth Methods for this compound Single Crystals
The flux growth method is a powerful technique for obtaining high-quality single crystals of various intermetallic compounds from a high-temperature solution, or "flux". wikipedia.org This method involves dissolving the constituent materials in a suitable flux at high temperatures to form a homogeneous solution. As the solution is slowly cooled, it becomes supersaturated, leading to the nucleation and growth of single crystals. wikipedia.orgalfa-chemistry.com
While specific detailed reports on the flux growth of this compound are not prevalent in the provided sources, the technique is widely applied to similar materials. For instance, single crystals of transition metal antimonates have been successfully grown using V₂O₅ as a flux. americanelements.com In the growth of related manganese-bismuth-telluride compounds, Bi₂Te₃ has been used as a self-flux. wikipedia.org The selection of an appropriate flux is critical; it must have a low melting point, be relatively inert to the desired compound, and have a different density to allow for separation of the grown crystals. fishersci.no The process is typically carried out in a refractory crucible, and crystal growth can be initiated by slow cooling or by evaporating the flux. alfa-chemistry.com
Thin Film Deposition Strategies for this compound
For many applications in electronics and spintronics, this compound is required in the form of thin films. Several deposition techniques have been developed to grow epitaxial and polycrystalline MnSb films on various substrates.
Molecular-Beam Epitaxy (MBE) of this compound Films
Molecular-beam epitaxy (MBE) is a sophisticated technique used to grow high-quality, single-crystal thin films with atomic-layer precision. nih.govsigmaaldrich.com In the context of MnSb, MBE has been successfully employed to grow ferromagnetic films on substrates like gallium arsenide (GaAs) and germanium/silicon (Ge/Si) virtual substrates. nih.govereztech.com
The growth process occurs in an ultra-high vacuum environment, where beams of elemental manganese and antimony are directed onto a heated substrate. sigmaaldrich.comereztech.com The substrate temperature and the ratio of the elemental fluxes are critical parameters that control the film's stoichiometry, crystal quality, and magnetic properties. For example, MnSb epilayers have been grown on Ge(111)/Si(111) substrates at a temperature of approximately 410 °C with an Sb-to-Mn flux ratio of about 6.5:1. ereztech.com The quality of MBE-grown films is often limited to thicknesses of a few tens of nanometers. nih.govfishersci.at
Table 1: MBE Growth Parameters for MnSb on Ge/Si(111)
| Parameter | Value |
|---|---|
| Substrate | Ge(111)/Si(111) |
| Substrate Temperature | 410 ± 10 °C |
| Sb:Mn Flux Ratio | ~6.5:1 |
| Mn Beam Equivalent Pressure | 8.0 × 10⁻⁸ mbar |
Data sourced from research on heteroepitaxial growth of ferromagnetic MnSb films. ereztech.com
Sequential Deposition and Annealing Processes for this compound Films
In this process, a layer of one element (e.g., antimony) is deposited onto a substrate, such as sitall or silicon, followed by the deposition of the second element (manganese). nih.govfishersci.at The resulting bilayer or multilayer structure is then annealed in a high vacuum. The annealing process provides the thermal energy necessary for the elements to interdiffuse and react, forming the this compound compound. nih.govamericanelements.com The optimal temperature range for annealing to form ferromagnetic MnSb films has been established, allowing for the synthesis of thicker films (~400 nm) than are typically achievable with MBE. nih.govfishersci.at
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (MnSb) | 6335265 |
| This compound (Mn₂Sb) | 6336882 |
| Manganese (Mn) | 23930 |
| Antimony (Sb) | 5354495 |
| Germanium (Ge) | 6326954 |
| Silicon (Si) | 5461123 |
| Gallium Arsenide (GaAs) | 14770 |
| Bismuth Telluride (Bi₂Te₃) | 6379155 |
| Manganese Telluride (MnTe) | 82828 |
| Vanadium(V) Oxide (V₂O₅) | 14811 |
Nanostructure Synthesis Routes for this compound
The fabrication of this compound nanostructures involves various sophisticated chemical and mechanical methods designed to control size, morphology, and stoichiometry, which in turn dictate the material's unique properties.
Solution-Phase Synthesis of this compound Nanoparticles
Solution-phase synthesis offers a versatile approach for producing discrete, colloidal this compound (MnSb) nanoparticles. researchgate.net A common method involves the reaction of precursors such as dimanganese decacarbonyl (Mn₂(CO)₁₀) and triphenylantimony (B1630391) in a high-boiling point solvent. researchgate.net Early research in this area highlighted that stoichiometric reactions often result in the undesirable co-precipitation of elemental antimony (Sb) as a secondary phase. rsc.org
To overcome this challenge, a key strategy is the use of a significant excess of the manganese precursor, which can be as high as a 160% molar excess. rsc.org This approach is rationalized by the high volatility of Mn₂(CO)₁₀ at the elevated temperatures required for the reaction. rsc.org Further refinement of this method includes limiting the reaction time and employing lower temperatures (e.g., 280°C) compared to those used for related compounds like manganese arsenide (MnAs), which are typically synthesized at 330-360°C. researchgate.net By carefully controlling these parameters, it is possible to synthesize MnSb nanoparticles with no evident antimony impurities, as confirmed by powder X-ray diffraction and transmission electron microscopy. researchgate.net
Solution-Solid-Solid (SSS) Growth Mechanisms for Anisotropic this compound Nanostructures
A novel approach in solution-phase synthesis employs sodium borohydride (B1222165) (NaBH₄) as a sacrificial reductant to minimize the formation of manganese oxides, which can occur due to reactions with residual oxygen. researchgate.netrsc.orgnih.gov The introduction of NaBH₄, however, leads to a distinct growth mechanism known as Solution-Solid-Solid (SSS) when near-stoichiometric amounts of manganese and antimony precursors are used. researchgate.netrsc.orgrsc.org This SSS mechanism is different from the more common Solution-Liquid-Solid (SLS) growth, as it involves a solid particle acting as a catalyst for growth in the solution phase. rsc.orgacs.org
The SSS process results in the formation of unique, tadpole-shaped anisotropic nanoparticles. researchgate.netrsc.orgnih.gov Researchers hypothesize that a solid, antimony-rich this compound cluster forms first and acts as an initiator or catalyst for the subsequent growth of a stoichiometric this compound tail from the solution phase. researchgate.netrsc.org A direct correlation has been observed between the amount of NaBH₄ used (ranging from 0.53 to 2.64 mmol) and the resulting length of the nanoparticle "tail". researchgate.netrsc.orgnih.gov Interestingly, these anisotropic, tadpole-shaped particles can be progressively transformed into more conventional spherical nanoparticles by adding an excess of the manganese carbonyl precursor after the initial growth. researchgate.netrsc.org The resulting anisotropic MnSb particles exhibit significantly enhanced magnetic properties, with saturation magnetizations approximately twenty times higher than those of MnSb nanoparticles synthesized without NaBH₄, an effect attributed to the reduction of surface oxidation. researchgate.netrsc.orgnih.gov
| Parameter | Condition / Observation | Reference |
|---|---|---|
| Growth Mechanism | Solution-Solid-Solid (SSS) | researchgate.netrsc.orgrsc.org |
| Key Reagent | Sodium Borohydride (NaBH₄) | researchgate.netnih.gov |
| Resulting Morphology | Tadpole-shaped anisotropic nanoparticles | researchgate.netrsc.org |
| Particle Composition | Antimony-rich head with a stoichiometric MnSb tail | researchgate.netrsc.orgnih.gov |
| Controlling Factor | Tail length correlates with the amount of NaBH₄ used | researchgate.netrsc.org |
High-Energy Ball Milling for this compound Nanocrystalline Materials
High-Energy Ball Milling (HEBM) is a top-down, solid-state processing technique used to produce nanocrystalline powders from coarser-grained materials. scielo.brnanografi.com This method is characterized by the repeated flattening, cold-welding, fracturing, and re-welding of powder particles inside a high-energy mill. scielo.br The process introduces significant plastic deformation, creating shear bands with a high density of dislocations and other crystal defects, which ultimately leads to a reduction in the crystallite size to the nanometer scale (typically below 100 nm). scielo.brresearchgate.net
The HEBM process can be performed dry or wet, with the latter often involving a process control agent (like isopropyl alcohol) to prevent excessive cold-welding. scielo.br Key parameters that influence the final product's characteristics include milling time, milling speed, and the ball-to-powder weight ratio. researchgate.netresearchgate.net As milling time increases, the crystallite size generally decreases while internal microstrain increases, until an equilibrium state is reached. scielo.br This technique is effective for mechanical alloying, where elemental powders are milled together to form a solid solution or an intermetallic compound like this compound. researchgate.net The resulting nanocrystalline powders exhibit properties that are highly sensitive to the milling parameters due to the refinement of particle size and the formation of the alloyed phase. researchgate.net
Microwave-Assisted Colloidal Methods for Manganese Antimonate (B1203111) Nanoparticles
Microwave-assisted synthesis is a rapid and efficient method for producing nanomaterials, offering advantages such as volumetric heating, which significantly reduces reaction times compared to conventional heating methods. mdpi.comgoogle.com This technique has been successfully applied to prepare nanoparticles of manganese antimonate (MnSb₂O₆). mdpi.comresearchgate.net
In a typical synthesis, manganese nitrate (B79036) (Mn(NO₃)₂), antimony chloride (SbCl₃), and ethylenediamine (B42938) are used as precursors in an ethyl alcohol solvent. mdpi.comresearchgate.net This mixture is subjected to microwave irradiation, which provides uniform and rapid heating. mdpi.com The resulting precursor material is then calcined at a high temperature, such as 800°C, to yield the final crystalline manganese antimonate. mdpi.com Characterization of the product confirms the formation of MnSb₂O₆ with a hexagonal crystal structure. mdpi.com Transmission electron microscopy (TEM) analysis has shown that this method can produce nanoparticles with an average size of approximately 29.5 nm. mdpi.com The microwave-assisted colloidal method is noted for being economical, easy to use, and highly efficient for producing nanoparticles with sizes below 100 nm. mdpi.com
| Parameter | Specification | Reference |
|---|---|---|
| Target Compound | Manganese Antimonate (MnSb₂O₆) | mdpi.comresearchgate.net |
| Synthesis Method | Microwave-Assisted Colloidal Method | mdpi.comresearchgate.net |
| Manganese Precursor | Manganese Nitrate (Mn(NO₃)₂) | mdpi.com |
| Antimony Precursor | Antimony Chloride (SbCl₃) | mdpi.com |
| Other Reagents | Ethylenediamine, Ethyl Alcohol | mdpi.com |
| Post-Treatment | Calcination at 800 °C | mdpi.com |
| Average Nanoparticle Size | ~29.5 nm | mdpi.com |
Optimization of Synthesis Parameters and Stoichiometry Control in this compound Fabrication
The control of stoichiometry and the optimization of synthesis parameters are critical for fabricating high-quality this compound (MnSb) with desired properties and for preventing the formation of impurity phases. researchgate.netrsc.org In solution-phase synthesis, the relative stoichiometry of the manganese and antimony precursors is a key variable. researchgate.netmountainscholar.org Using stoichiometric amounts of Mn and Sb precursors often leads to the formation of elemental antimony as an impurity. rsc.org To counteract this, a large excess of the manganese precursor, Mn₂(CO)₁₀, is often used to ensure the complete conversion of the antimony precursor into the MnSb phase. rsc.org
Another crucial parameter is the reaction temperature. Lowering the synthesis temperature to around 280°C has been shown to help limit the formation of impurities. researchgate.net The introduction of a reducing agent like sodium borohydride (NaBH₄) is an effective strategy for both limiting the formation of manganese oxides and enabling the use of near-stoichiometric precursor ratios. rsc.orgnih.gov By acting as an "oxygen getter," NaBH₄ prevents the manganese precursor from reacting with adventitious oxygen, which is a competing reaction pathway. researchgate.net
The optimization process involves a systematic study of variables including precursor types and ratios, reaction temperature and time, and the use and concentration of additives or surfactants. rsc.orgaub.edu.lb For instance, the synthesis of MnSb nanoparticles has been optimized by using a slight excess of Mn₂(CO)₁₀ in the presence of NaBH₄ and heating at 250°C for a dwell time of 3 hours. rsc.org Through such multivariate optimization, it is possible to fine-tune the reaction to produce MnSb nanoparticles with controlled size, phase purity, and stoichiometry. rsc.orgresearchgate.net
Structural Elucidation and Phase Behavior of Manganese Antimonide Systems
Crystal Structure Determination of Manganese Antimonide Phases (e.g., MnSb, Mn₂Sb)
Manganese and antimony form several intermetallic compounds, with MnSb and Mn₂Sb being the most prominent. Their crystal structures have been determined through techniques like X-ray diffraction (XRD).
This compound (MnSb) typically crystallizes in a hexagonal NiAs-type (B8) structure. researchgate.netasminternational.org This structure belongs to the P6₃/mmc space group. asminternational.orgmaterialsproject.orgjetpletters.rubsatu.by In this arrangement, the manganese and antimony atoms are organized in a way that gives rise to interesting magnetic properties. jetpletters.ru The lattice parameters and, consequently, the physical properties can vary with stoichiometry. jetpletters.rumedcraveonline.com For instance, MnSb compounds can exist in a range of compositions, such as Mn₁₊₋₈Sb, where variations in the manganese content lead to changes in the Curie temperature. jetpletters.ru The crystal structure of the ternary phase Mn-Bi-Sb can also be described as hexagonal with a P63/mmc space group. naturalspublishing.com
| Compound | Crystal System | Space Group | Prototype |
|---|---|---|---|
| MnSb | Hexagonal | P6₃/mmc | NiAs (B8) |
The compound Mn₂Sb adopts a tetragonal crystal structure. sciforum.netiucr.orgmaterialsproject.org Specifically, it belongs to the P4/nmm space group and is isostructural with Cu₂Sb. sciforum.netresearchgate.net In this structure, there are two distinct crystallographic sites for the manganese atoms, denoted as Mn(I) and Mn(II). sciforum.netcmu.edu These two sites are surrounded by antimony atoms in different coordinations, with Mn(I) in a tetrahedral environment and Mn(II) in an octahedral environment. sciforum.netmdpi.com This arrangement leads to a ferrimagnetic ordering of the magnetic moments on the two manganese sublattices. sciforum.netcmu.edumdpi.com The stability of this tetragonal structure is maintained over a wide temperature range. sciforum.netsciforum.net Quaternary antimonide oxides like REMnSbO (where RE represents a rare-earth element) also crystallize in the tetragonal P4/nmm space group. arxiv.org
| Compound | Crystal System | Space Group | Prototype |
|---|---|---|---|
| Mn₂Sb | Tetragonal | P4/nmm | Cu₂Sb |
While hexagonal and tetragonal phases are common for binary manganese antimonides, more complex systems involving manganese and antimony can exhibit orthorhombic structures. For example, a new phase with the formula Mn₁₂₋₂ₓ²⁺Fe₂ₓ²⁺Sb³⁺Sb₅⁵⁺O₂₆ was found to have an orthorhombic crystal structure. crgjournals.com This phase was identified in the MnO-Mn₂O₃-FeO-Fe₂O₃-Sb₂O₃-Sb₂O₅ system and exists in a specific temperature range. crgjournals.com
Manganese-Antimony Binary Phase Diagram Investigations
The manganese-antimony (Mn-Sb) binary phase diagram maps out the stable phases of the system at different temperatures and compositions. It is a critical tool for materials synthesis and for understanding the formation and stability of different this compound compounds.
The Mn-Sb phase diagram has been the subject of several experimental investigations and revisions over the years. researchgate.net Early work by Williams and others laid the foundation, but more recent studies using modern analytical techniques like powder X-ray diffraction (XRD), differential thermal analysis (DTA), and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) have led to significant refinements. researchgate.net
A comprehensive reinvestigation of the entire Mn-Sb composition range has resulted in modified phase boundaries and melting temperatures for the ferromagnetic phases MnSb and Mn₂Sb. researchgate.net For example, the eutectic reaction L → β-Mn + Mn₂Sb was revised to occur at 893 °C, and the eutectoid reaction β-Mn → α-Mn + Mn₂Sb was determined to be at 718 °C. researchgate.net The peritectic melting behavior of MnSb was also confirmed. researchgate.net These experimental efforts provide a more accurate and detailed understanding of the phase relationships in the Mn-Sb system. researchgate.net
| Reaction | Temperature (°C) |
|---|---|
| L → β-Mn + Mn₂Sb (Eutectic) | 893 |
| β-Mn → α-Mn + Mn₂Sb (Eutectoid) | 718 |
Alongside experimental work, theoretical modeling plays a vital role in understanding and predicting phase equilibria in the Mn-Sb system. Computational approaches, such as the CALPHAD (Calculation of Phase Diagrams) method, are used to assess thermodynamic data and construct phase diagrams. These models rely on experimental data for validation and refinement.
Ab initio calculations, which are based on first-principles quantum mechanics, have been employed to analyze the electronic structure and magnetic ground state of compounds like Mn₂Sb. sciforum.netmdpi.com These calculations can predict the relative stability of different crystal structures and magnetic orderings, providing insights that complement experimental findings. sciforum.netmdpi.com For example, theoretical modeling has confirmed that the ferrimagnetic ordering of magnetic moments in Mn₂Sb is energetically more favorable. sciforum.netmdpi.com The combination of experimental reinvestigation and theoretical modeling leads to a more robust and comprehensive understanding of the manganese-antimony phase diagram. researchgate.net
Polymorphism and Structural Phase Transitions in this compound Compounds
The crystal structure of this compound is not static; it can undergo significant changes in response to temperature, pressure, and even the chemical environment. These transformations are critical as they directly influence the material's properties.
The ferromagnetic compound this compound (MnSb) crystallizes in the hexagonal NiAs-type structure. desy.de Studies on the temperature dependence of its structure and properties reveal significant changes. For instance, after being subjected to a high pressure of 77 kbar at temperatures ranging from 800 K to 1400 K, the MnSb alloy shows a notable decrease in magnetization and Curie temperature. Upon heating the treated alloy to 600 K, it tends to return to a thermodynamic equilibrium state close to its original condition, indicating that temperature can induce a recovery of its initial magnetic and structural properties. jetpletters.ru
In the related compound manganese antimonate (B1203111) (MnSb₂O₄), which can be synthesized hydrothermally, the crystal structure also exhibits temperature-dependent behavior. Between 100 K and 300 K, the lattice parameters expand linearly. However, at higher temperatures, an irreversible annealing effect is observed, suggesting a permanent change in the structure. rsc.org Above 800 K in an oxygen-rich atmosphere, MnSb₂O₄ undergoes oxidation, and it decomposes at 975 K under inert conditions. rsc.org
Furthermore, investigations into the ternary compound MnSb₂Te₄ have shown that different growth temperatures can lead to distinct magnetic properties, which are intrinsically linked to the underlying crystal structure and defect chemistry. researchgate.netnih.gov The magnetic transition temperature, whether antiferromagnetic or ferromagnetic, is highly sensitive to the synthesis temperature, which controls the level of Mn-Sb antisite defects. researchgate.netnih.gov
A study on a (GaSb)₀.₅₉(MnSb)₀.₄₁ alloy revealed that the annealing process induces a structural phase transition of the hexagonal GaSb matrix into a cubic one, which in turn affects the properties of the embedded MnSb inclusions. beilstein-journals.org
The application of external pressure significantly alters the crystal lattice of this compound (MnSb). Experimental studies have measured the initial compressibilities of its hexagonal structure at room temperature. aip.orgcapes.gov.br
The lattice parameters and relative volume of MnSb have been measured up to a pressure of 100 kbar. aip.orgcapes.gov.braip.org The initial compressibilities are anisotropic, with the c-axis being more compressible than the a-axis. aip.orgcapes.gov.br This anisotropic compression is a characteristic feature of other isostructural Mn-pnictide ferromagnets like MnAs and MnBi. anl.gov
Initial Compressibilities of this compound
| Parameter | Value (kbar-1) | Reference |
|---|---|---|
| (1/a₀)(da/dp) | −(4±1) × 10⁻⁴ | aip.orgcapes.gov.br |
| (1/c₀)(dc/dp) | −(14±3) × 10⁻⁴ | aip.orgcapes.gov.br |
| (1/V₀)(dV/dp) | −(22±5) × 10⁻⁴ | aip.orgcapes.gov.br |
High-pressure X-ray diffraction studies have revealed a pressure-induced structural phase transition in MnSb. At a critical pressure of around 11 GPa, MnSb transforms from its ambient-pressure hexagonal NiAs-type structure (space group P6₃/mmc) to an orthorhombic MnP-type structure. desy.de This structural instability is believed to be connected to a magnetic-to-nonmagnetic phase transition. desy.de First-principles calculations support this, predicting a transition from a ferromagnetic B8₁ (NiAs-type) structure to a paramagnetic B2 (CsCl-type) structure at approximately 23 GPa. researchgate.net
In a composite material of CdSb with 3% MnSb, a high hydrostatic pressure of up to 9 GPa induces an irreversible structural phase transition, which is evident from changes in specific resistance and the Hall coefficient. researchgate.netcore.ac.uk
While direct evidence for humidity-induced phase transitions in the binary compound this compound (MnSb) is not extensively documented, studies on related inorganic-organic hybrid antimony and manganese compounds demonstrate their sensitivity to moisture. researchgate.netmdpi.comresearchgate.netacs.org
For instance, certain hybrid antimony halides can undergo reversible structural transformations when exposed to humidity. mdpi.comresearchgate.net A zero-dimensional (0D) structure of (Mp)₃SbCl₆·MeCN transforms into a one-dimensional (1D) structure of (Mp)₂SbCl₅ under humid conditions, a change that is accompanied by a quenching of its fluorescence. mdpi.comresearchgate.net This phase transition is reversible; the original structure and properties can be restored by heating. mdpi.com
Similarly, hybrid manganese(II)-based chlorides show structural changes in response to humidity. researchgate.netacs.org A non-emissive compound, (1-mpip)MnCl₄·3H₂O, can transform into an emissive one, (1-mpip)₂MnCl₆. This transformation can be reversed by placing the material in a humid environment or by spraying it with water. acs.org These examples from related material systems highlight the potential for humidity to act as a trigger for phase transitions in compounds containing both manganese and antimony, primarily through the interaction of water molecules with the crystal lattice, leading to changes in coordination or dimensionality. mdpi.comacs.org
The presence of antimonate (Sb(V)) significantly influences the transformation pathways of manganese oxides, particularly in aqueous environments. acs.orgnih.govnih.gov Studies on birnessite (δ-MnO₂), a common manganese oxide, show that its reaction with aqueous Mn(II) can induce the formation of secondary, more stable manganese oxides. The specific products of this transformation are determined by the concentration of sorbed antimonate. acs.orgnih.gov
At a circumneutral pH of 7.5 and in the presence of 10 mM aqueous Mn(II), low concentrations of aqueous Sb(V) (10 µmol L⁻¹) cause birnessite to transform first into an intermediary feitknechtite (β-Mn(III)OOH) phase within a day, which then converts to manganite (γ-Mn(III)OOH) over a period of 30 days. acs.orgnih.gov
Influence of Antimonate Concentration on Birnessite Transformation Products
| Sb(V)aq Concentration | Transformation Products | Reference |
|---|---|---|
| Low (10 µmol L⁻¹) | Feitknechtite (intermediary), then Manganite | acs.orgnih.gov |
| Medium to High (200-600 µmol L⁻¹) | Manganite, Hausmannite, Groutite | acs.org |
Higher concentrations of aqueous Sb(V) (200 and 600 µmol L⁻¹) lead to the formation of a different set of products, including manganite, hausmannite (Mn(II)Mn(III)₂O₄), and groutite (α-Mn(III)OOH). acs.org Spectroscopic analysis reveals that this process involves the heterovalent substitution of Sb(V) for Mn(III) within the crystal structure of the newly formed secondary manganese oxides. acs.orgnih.gov This incorporation of antimony into the manganese oxide structure effectively reduces its mobility in the environment. acs.org The interaction between antimonite and manganese oxides can also lead to the conversion of phases like δ-MnO₂ and Mn₃O₄ into γ-MnOOH. researchgate.netresearchgate.net
Microstructural Characterization and Defect Chemistry of this compound
The macroscopic properties of this compound are deeply rooted in its microstructure, which includes features like grain boundaries and various crystalline defects.
The microstructure of this compound materials, particularly in thin film and composite forms, has been a subject of detailed investigation. In hybrid nanostructured InSb-MnSb films, the material is polycrystalline with granules ranging from 30 to 100 nm in size. epj-conferences.org Similarly, studies on (GaSb)₁₋ₓ(MnSb)ₓ alloys reveal a homogenous columnar structure in the bulk, with MnSb inclusions accumulating near the surface. beilstein-journals.org Microstructural analysis of bulk MnSb synthesized by the vacuum-ampoule method indicates the presence of the main MnSb phase alongside a small amount of excess antimony. cyberleninka.ru
Grain boundaries, the interfaces between different crystal grains, play a crucial role. In GaSb doped with manganese, quenching leads to the formation of a textured polycrystal where low-angle grain boundaries are formed by dislocations. cyberleninka.ru Notably, microinclusions of the ferromagnetic compound MnSb are found located on the stacking faults of these split dislocations. cyberleninka.ru In 16Mn steel, antimony has been observed to precipitate at grain boundaries, but it can also precipitate on manganese sulfide (B99878) inclusions, which in turn promotes the nucleation of intragranular ferrite. researchgate.net The presence of other alloying elements can also influence antimony segregation at grain boundaries; for example, nickel enhances it, while manganese can suppress it by forming antimonide precipitates within the matrix. osti.gov
Crystalline defects, such as antisite defects, are prevalent in related ternary compounds like MnSb₂Te₄. nih.govmdpi.comresearchgate.netnih.gov In this material, there is a significant degree of site mixing, where Mn atoms occupy Sb sites and vice-versa. researchgate.netresearchgate.net The concentration of these antisite defects is highly dependent on the crystal growth conditions, such as the cooling rate, and these defects are known to modulate the magnetic properties, inducing a transition from an antiferromagnetic to a ferromagnetic state. mdpi.comnih.gov While these specific studies are on ternary tellurides, the chemical similarity and the tendency for cation site-mixing suggest that such defect chemistry could also be a significant factor in binary this compound and its alloys.
Non-Stoichiometry Effects (e.g., Mn1+xSb) on Lattice Parameters and Properties
Non-stoichiometry in this compound, particularly in the form of Mn1+xSb, significantly influences its crystal structure and physical properties. The excess manganese atoms in Mn1+xSb occupy interstitial sites within the NiAs-type crystal structure. researchgate.net This introduction of interstitial atoms leads to distinct changes in the lattice parameters.
The magnetic properties of this compound are also highly sensitive to stoichiometry. The Curie temperature (Tc), the temperature at which the material transitions from a ferromagnetic to a paramagnetic state, is directly related to the composition of the MnSb phase. researchgate.net Research has shown that as the nominal excess Mn increases, the saturation magnetization at room temperature decreases. lbl.gov This is attributed to the donation of electrons from the excess Mn atoms to the regular site Mn atoms, which in turn reduces the magnetic moment on the regular lattice sites. researchgate.net Polarized neutron studies have confirmed that the excess Mn atoms themselves carry no magnetic moment. researchgate.net
The existence region of the ferromagnetic MnSb phase is dependent on temperature and composition. researchgate.netmedcraveonline.com Studies have reported variations in the composition limits of the MnSb phase, with the minimum antimony content ranging from 40.0 to 46.0 at.% and the maximum limit from 49.0 to 50.5 at.%. scielo.br
Interactive Data Table: Effect of Non-Stoichiometry on Mn1+xSb Properties
| Composition (x) | Curie Temperature (Tc) | Lattice Parameter 'a' | Lattice Parameter 'c' | Magnetic Moment |
| 0.00 | High | Base | Base | High |
| 0.05 | Decreases | Increases | Decreases | Decreases |
| 0.18 | Further Decreases | Further Increases | Further Decreases | Further Decreases |
Note: This table provides a qualitative representation of the trends observed in the properties of Mn1+xSb with increasing non-stoichiometry (x). Actual values can vary based on synthesis conditions and measurement techniques.
Microinclusion Analysis and Secondary Phase Identification in this compound Composites
Microinclusion Formation and Composition
Microinclusions in this compound systems can range in size from nanometers to several micrometers. researchgate.netsci-hub.se Their formation is often a result of the synthesis process, such as melt quenching, where discrete precipitation of manganese can occur on dislocations within the host material. sci-hub.se The chemical composition of these microinclusions can vary and may not be the same as the primary MnSb phase. For example, in InSb doped with Mn, microinclusions have been identified as being antimony-rich. researchgate.net Electron probe microanalysis is a key technique for determining the precise chemical composition of these microscopic features. sci-hub.se
Identification of Secondary Phases
X-ray diffraction (XRD) is a primary tool for identifying secondary phases in this compound composites. researchgate.netnih.govscispace.com However, in complex systems, the diffraction patterns of different phases can overlap, making unambiguous identification challenging. rsc.orgresearchgate.net
Commonly identified secondary phases in materials containing manganese and antimony include:
Mn2Sb: A ferrimagnetic compound that can coexist with the ferromagnetic MnSb phase. medcraveonline.comresearchgate.net Its presence has been confirmed through techniques like X-ray photoelectron spectroscopy (XPS). researchgate.net
Yb11Sb10 and Yb10MnSb9: These are frequently observed as secondary phases in the high-performance thermoelectric material Yb14MnSb11. rsc.orgresearchgate.netrsc.org The presence and relative amounts of these phases can be influenced by factors like ytterbium loss during synthesis. rsc.orgrsc.org While Yb11Sb10 is generally considered detrimental to thermoelectric performance, Yb10MnSb9 has been shown to have a less significant, or even slightly beneficial, effect. rsc.org
Elemental Sb: The presence of elemental antimony as a secondary phase has also been reported, particularly in compositions near the stoichiometric limit. lbl.gov
The formation of these secondary phases can be controlled by adjusting synthesis parameters such as deposition time and substrate temperature. nih.gov For instance, in (GaMn)Sb thin films, the presence of Mn2Sb and Mn2Sb2 can be managed by controlling these growth conditions. nih.gov
The identification and characterization of microinclusions and secondary phases are crucial for understanding and controlling the magnetic, electronic, and thermal transport properties of this compound-based materials. researchgate.netnih.govrsc.org
Interactive Data Table: Common Secondary Phases in this compound Systems
| Secondary Phase | Crystal System | Magnetic Properties | Impact on Host Material (Example: Yb14MnSb11) |
| Mn2Sb | Tetragonal | Ferrimagnetic | Can alter magnetic behavior of the composite. researchgate.net |
| Yb11Sb10 | Orthorhombic | Metallic | Generally decreases thermoelectric performance. rsc.org |
| Yb10MnSb9 | Orthorhombic | - | Can slightly improve thermoelectric performance. rsc.org |
| Sb | Rhombohedral | Diamagnetic | Unlikely to affect magnetic properties. lbl.gov |
Electronic Structure and Quantum Mechanical Properties of Manganese Antimonide
Ab Initio Calculations of Manganese Antimonide Electronic Band Structure
Ab initio (first-principles) calculations are crucial for predicting the electronic band structure of materials without prior experimental input. These methods have been extensively applied to this compound and its alloys.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Various implementations of DFT have been employed to study this compound and related compounds.
For instance, the electronic properties of MnSb₂S₄ have been calculated using the Augmented Spherical Wave (ASW) method within the framework of DFT. scispace.com This approach treats all valence electrons, including the 4d electrons of antimony, as band states. scispace.com Similarly, the Full-Potential Linearized Augmented Plane-Wave (FLAPW) model has been utilized to obtain information about the energy, charge, and spin characteristics of Pt₁₋ₓMeₓMnSb (where Me = Ni, Cu) alloys. imp.kiev.ua This method is known for its high accuracy in describing the electronic structure of solids. imp.kiev.uabitp.kiev.ua
First-principles DFT calculations have also been performed using the Vienna Ab initio Simulation Package (VASP) with the generalized gradient approximation (GGA) to study materials like MnSnN₂. acs.org In these calculations, the electronic structure and bandgap are often further refined using the GW approximation. acs.org The Korringa-Kohn-Rostoker (KKR) Green's function method is another approach that has been used to investigate the magnetic properties of Heusler-type compounds containing manganese and antimony. rroij.com
These diverse DFT-based methods provide a robust theoretical foundation for understanding the complex electronic band structure of this compound and its derivatives.
The on-site Coulomb interaction (often denoted as U) plays a significant role in describing the electronic states of transition metal compounds like this compound, where electron correlation effects are important. The DFT+U method is often employed to account for these strong correlations.
Studies on Mn₂Sb have investigated the effect of varying the Coulomb interaction parameter U on the electronic structure and magnetic moments. It was found that as U increases, the magnetic moment of the manganese ions also increases. researchgate.net For example, in Mn₂Sb, the manganese magnetic moment can reach values of 4.15–4.46 µB per Mn ion with a growing U. researchgate.net
In the case of MnSnN₂, an on-site Coulombic interaction of U(Mn-d) = 3 eV was used in DFT calculations to account for the electron correlations of the Mn d-orbitals. acs.org The choice of the U parameter can significantly impact the calculated electronic and magnetic properties, and it is often chosen to match experimental observations or results from more advanced computational methods. researchgate.net The screening effect of the host material can also influence the effective Coulomb interaction. For instance, the screening due to charge transfer to a manganese impurity is very efficient in CdTe, but less so in more ionic hosts like ZnO. aps.org This highlights the complex interplay between the local electronic interactions and the broader electronic environment of the host material. aps.org
Band Gap Analysis and Engineering in this compound Systems
The band gap is a critical parameter that determines the electronic and optical properties of a material. For this compound systems, understanding and engineering the band gap is crucial for potential applications in electronics and spintronics.
Theoretical models have been developed to predict and understand insulator-metal phase transitions in manganese-containing compounds. In some manganese oxides, a magnetic-field-sensitive DC resistivity peak appears at the Curie temperature, marking an insulator-metal phase transition. aps.org Below this temperature, metallic and insulating phases can coexist. aps.org
In Mn-doped InSb, a metal-insulator transition has been observed, and its behavior can be influenced by factors such as impurity concentration, magnetic fields, and pressure. researchgate.net The transition in p-type InSb(Mn) has been explained within the framework of an excitonic insulator phase model, where the formation of electron-hole pairs (excitons) leads to an insulating state. researchgate.net An external magnetic field can induce a transition to a metallic state, leading to colossal magnetoresistance. researchgate.net
For MnS, theoretical calculations that account for electron correlations predict that an insulator-metal phase transition can occur under pressure in both its cubic and hexagonal structures. researchgate.net These theoretical predictions are vital for understanding the fundamental physics behind these transitions and for designing materials with tunable electronic properties.
The composition of this compound and related alloys can be systematically varied to engineer their band gap characteristics. In the AlGaSb system, for example, the band gap transitions from indirect to direct as the composition changes from AlSb-rich to GaSb-rich. wikipedia.org A similar tuning of the band gap is expected in this compound alloys.
In borate (B1201080) glasses containing manganese oxides, the optical band gap has been observed to decrease with an increase in the transition metal ion concentration. scirp.org This change is attributed to structural modifications within the glass network. scirp.org For Cd₁₋ₓMnₓTe alloys, the energy gap is strongly dependent on the manganese content, with a relatively small addition of MnTe significantly increasing the band gap. researchgate.net
In the case of MnSnN₂ thin films, a wide composition tolerance allows for the synthesis of this material over a range of Mn/(Mn+Sn) ratios. acs.org Spectroscopic ellipsometry measurements on these films indicate an optical absorption onset near 1 eV, which is consistent with the computationally predicted band gap of 1.2 eV. acs.org This demonstrates the potential to fine-tune the band gap by controlling the stoichiometry. Furthermore, substitutions on the atomic sites in complex Zintl phases like Yb₁₄MnSb₁₁ are being investigated to understand their impact on the band gap and other thermoelectric properties. escholarship.org
Spin-Polarized Electronic States and Half-Metallicity in this compound
A key feature of many this compound compounds is the presence of spin-polarized electronic states, which can lead to a property known as half-metallicity. A half-metal is a material that behaves as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the opposite spin. ru.nl This property is highly desirable for spintronic devices.
Ab initio calculations for NiMnSb, a half-Heusler alloy, were among the first to predict half-metallicity, showing a band gap in the minority spin channel at the Fermi level. imp.kiev.ua Subsequent studies have explored this property in a range of related materials. For example, in the Pt₁₋ₓNiₓMnSb system, the transition from a metallic state to a half-metallic state is predicted as the nickel concentration increases. imp.kiev.ua
In Mn₂Sb, calculations have shown semi-metallic properties with a gap in the minority spin projection. researchgate.net Doping AlSb with manganese to form Al₁₋ₓMnₓSb can also result in a half-metallic ferromagnet, where the minority spin gap is robust to changes in the Mn concentration. researchgate.net The total magnetic moment in such half-metallic systems is often an integer value in Bohr magnetons, which is a characteristic signature of this state. researchgate.net
Charge Transfer Phenomena in Manganese-Antimony Liquid Alloys
The investigation of charge transfer phenomena is crucial for understanding the chemical and physical properties of liquid metal alloys. In manganese-antimony (Mn-Sb) liquid alloys, the concept of charge transfer has been explored as a potential mechanism to explain the observed atomic arrangements and chemical ordering.
Studies utilizing neutron diffraction on liquid Mn-Sb alloys, such as Mn₆₀Sb₄₀ at 950°C and Mn₄₀Sb₆₀ at 800°C, have provided significant insights into their structure. researchgate.netsyr.edu The experimental data, particularly the Bhatia-Thornton concentration-concentration partial structure factor, SCC(q), reveals a strong chemical order within these liquid alloys. researchgate.net This ordering implies that the arrangement of manganese and antimony atoms is not random, and there are preferential associations between the different types of atoms.
To interpret these experimental findings, various effective potential models have been employed. researchgate.netsyr.edu One approach involves using a hard-sphere model where the diameters of the spheres (representing the atoms) are allowed to change depending on the alloy's composition. researchgate.net This adjustment of atomic diameters can be physically interpreted as a consequence of charge transfer between the constituent elements. researchgate.netsyr.eduias.ac.in In this framework, electrons are presumed to transfer from the less electronegative element (manganese) to the more electronegative one (antimony), leading to changes in the effective ionic sizes.
However, research indicates that a model based solely on this charge transfer schema is insufficient to fully reproduce the experimental structure factor of liquid Mn-Sb alloys. researchgate.netsyr.edu While the concept is a contributing factor, it cannot by itself account for the complexities of the interatomic forces at play. researchgate.net
More successful models that provide satisfactory agreement with experimental data incorporate additional potential contributions. The most effective models are those that include attractive potentials between unlike atoms (Mn-Sb) and repulsive potentials between identical atoms (Mn-Mn and Sb-Sb). researchgate.netsyr.edu This suggests that the strong chemical order observed in liquid Mn-Sb alloys arises from a combination of effects, where charge transfer is a component, but the specific attractive and repulsive forces between atom pairs are dominant in determining the liquid structure. researchgate.net
The table below summarizes the theoretical models used to explain the experimental structure of liquid Mn-Sb alloys and their effectiveness.
| Modeling Approach | Physical Interpretation | Success in Explaining Experimental Data | Reference |
| Hard Spheres with Constant Diameters | No change on alloying | Fails to reproduce experimental results. | researchgate.net |
| Hard Spheres with Composition-Dependent Diameters | Corresponds to charge transfer between components. | Fails to fully explain the experimental results on its own. | researchgate.netsyr.edu |
| Addition of Attractive/Repulsive Potentials | Accounts for specific interatomic forces (attractive Mn-Sb, repulsive Mn-Mn/Sb-Sb). | Provides satisfactory results and the best explanation for the observed chemical order. | researchgate.netsyr.edu |
Advanced Magnetic Phenomena and Spin Dynamics in Manganese Antimonide
Ferromagnetic Ordering and Curie Temperature Engineering in Manganese Antimonide
This compound is recognized as a high-temperature ferromagnet, making it a material of significant interest for both fundamental research and practical applications like magnetic memory and sensors. cyberleninka.ru Its ferromagnetic properties, particularly the Curie temperature (Tc), can be precisely controlled through synthesis.
Correlation Between Synthesis Conditions and Magnetic Transition Temperatures
The magnetic transition temperature of this compound is highly dependent on its stoichiometry, specifically the manganese content. cyberleninka.ru Research has demonstrated that the Curie temperature can vary significantly within the compound's range of homogeneity. cyberleninka.ru Synthesis methods, such as the vacuum-ampoule technique, allow for the production of bulk MnSb crystals with tailored properties. cyberleninka.ru
Studies show a direct correlation between the atomic percentage of manganese and the resulting Curie temperature. The highest Curie point is achieved in compositions containing 50 atomic percent Mn and Sb. cyberleninka.ru As the manganese content changes, the Tc can be tuned across a wide spectrum, from 300 K to 587 K. cyberleninka.ru For instance, a synthesized MnSb alloy with a composition designed to have the maximum Curie temperature exhibited a Tc of approximately 587 K. cyberleninka.ru
Table 1: Curie Temperature Variation in this compound
| Mn Content (at%) | Curie Temperature (K) |
|---|---|
| 50 | ~587 |
| 55 | ~300 |
Soft Ferromagnetism Characteristics of this compound Crystals
Synthesized this compound crystals are characterized as soft ferromagnets. cyberleninka.ru This classification is based on their magnetic hysteresis behavior, which typically shows low coercivity, meaning the material can be magnetized and demagnetized with relatively weak external magnetic fields. This property is essential for applications where rapid switching of magnetization is required, such as in magnetic data storage and sensors. cyberleninka.ru
Factors Influencing Saturation Magnetization in this compound Nanoparticles
When this compound is synthesized in nanoparticle form, its magnetic properties, particularly saturation magnetization, are influenced by several critical factors.
Particle Size: The size of the nanoparticles plays a crucial role in their magnetic behavior. MnSb nanoparticles deposited on a Si(111) substrate exhibit a size-dependent transition from superparamagnetism to ferromagnetism. rsc.org Particles with a lateral diameter of less than 9 nm are superparamagnetic, while those with a diameter of 15 nm or greater are ferromagnetic at room temperature. rsc.org This is consistent with findings in other magnetic nanoparticle systems where increased crystallite size leads to higher saturation magnetization. mdpi.com
Antiferromagnetic Correlations and Néel Vector Manipulation in this compound Derivatives
While binary MnSb is primarily ferromagnetic, related ternary compounds and derivatives can exhibit antiferromagnetic ordering. These materials are at the forefront of research into antiferromagnetic spintronics, which promises faster and more stable memory technologies. uni-mainz.de
Exploration of Antiferromagnetic Ground States in Ternary Manganese Antimonides
The introduction of a third element into the manganese-antimony system can stabilize an antiferromagnetic ground state. This allows for the exploration of magnetic structures where microscopic magnetic moments are aligned in an alternating, antiparallel fashion, resulting in no net external magnetization. uni-mainz.de
Perovskite Solid Solutions: In the perovskite solid solution SrMn(1-x)Sb(x)O3, long-range antiferromagnetic order has been observed. The Néel temperature (T_N), which marks the transition from paramagnetic to antiferromagnetic behavior, was found to be about 148 K for SrMn(0.80)Sb(0.20)O3 and 280 K for SrMn(0.925)Sb(0.075)O3. rsc.org
Exchange Inversion Materials: Certain manganese-chromium antimonides exhibit a unique first-order phase transition from an antiferromagnetic state at low temperatures to a ferrimagnetic state at higher temperatures, a phenomenon known as exchange inversion. google.com.pg
Other Ternary Systems: Research into other ternary pnictide compounds, such as UFe5As3 and RENiSb (where RE is a rare-earth element), has also revealed antiferromagnetic ground states, highlighting a broad field for discovering and characterizing novel antiferromagnetic materials. acs.orgiaea.org
Magnetotransport Properties and Anisotropic Magnetoresistance in this compound Films
The magnetotransport properties of this compound (MnSb) films are a subject of significant research interest, revealing complex behaviors dependent on the film's structure and composition. In nanoscaled granular films of MnSb, anisotropic magnetoresistance (AMR) has been observed at room temperature. aip.orgresearcher.life This phenomenon, where the electrical resistance depends on the angle between the electric current and the magnetization direction, is a key characteristic of ferromagnetic materials. nih.gov
Studies on hybrid nanostructured films, such as InSb-MnSb, have shown negative magnetoresistance at temperatures below 100 K. epj-conferences.org This effect is attributed to the spin-dependent scattering of charge carriers (holes) by the localized magnetic moments of Mn²⁺ ions. epj-conferences.org As the temperature increases, this effect diminishes due to weaker spin-dependent scattering. epj-conferences.org Conversely, investigations into polycrystalline In₁₋ₓMnₓSb samples containing nanosized MnSb precipitates have reported a positive magnetoresistance across a wide temperature range (20 K to 300 K). epj-conferences.org This behavior is analyzed using a two-band model, which suggests the presence of two types of holes with differing concentrations and mobilities. epj-conferences.org The Hall resistivity in these materials shows a non-linear dependence on the magnetic field, which is attributed to both normal and anomalous contributions, the latter arising from the ferromagnetic MnSb nanoprecipitates. epj-conferences.org
Research on nanoscaled MnSb dots grown by molecular-beam epitaxy has also highlighted unique magnetotransport characteristics. At 9 K, large, abrupt jumps in the magnetoresistance curves were observed, with the structure of these jumps being dependent on the sweep rate of the magnetic field. aip.org These properties are indicative of the distinct magnetic behavior of the MnSb dots. aip.org
Table 1: Summary of Magnetotransport Findings in MnSb-related Films
| Film/Structure Type | Observed Phenomenon | Temperature Range | Key Findings | Reference(s) |
|---|---|---|---|---|
| Nanoscaled MnSb granular films | Anisotropic Magnetoresistance (AMR) | Room Temperature | AMR observed, demonstrating ferromagnetic behavior. | aip.org, researcher.life |
| Nanoscaled MnSb dots | Jumps in magnetoresistance | 9 K | Large jumps in MR curves, dependent on magnetic field sweep rate. | aip.org |
| Hybrid InSb-MnSb nanostructured films | Negative Magnetoresistance (nMR) | Below 100 K | nMR attributed to spin-dependent scattering by localized Mn²⁺ moments. | epj-conferences.org |
| Polycrystalline In₁₋ₓMnₓSb with MnSb precipitates | Positive Magnetoresistance | 20 K - 300 K | Interpreted with a two-band model; anomalous Hall effect present. | epj-conferences.org |
Spin-Spin Interactions and Magnetic Moment Determination in this compound
The magnetic properties of this compound compounds are governed by complex spin-spin interactions and result in varied magnetic structures. In Mn₂Sb, neutron diffraction studies have confirmed a ferrimagnetic structure. cmu.edu This structure arises from an antiparallel alignment of magnetic moments on two different manganese sublattices. cmu.edusciforum.net The manganese atoms occupy two distinct crystallographic sites, Mn(I) and Mn(II). cmu.edusciforum.net Neutron diffraction investigations on single crystals determined the magnetic moments for these sites to be approximately +2.13 µB for Mn(I) and -3.87 µB for Mn(II). cmu.edu Theoretical calculations using ab initio methods support this ferrimagnetic model, yielding magnetic moments of approximately +2.3 µB and -3.5 µB, respectively. sciforum.net This arrangement, with strong antiferromagnetic coupling between the two sublattices, is the lowest energy state for the compound. sciforum.netacs.org
In other stoichiometries, such as cubic Mn₃Sb, Mössbauer spectroscopy studies suggest a different arrangement known as a triangular magnetic ordering model. bibliotekanauki.pl In this model, all manganese atoms are in an identical magnetic state, with the hyperfine magnetic field at the Mn nucleus corresponding to a magnetic moment of approximately 1.22 µB. bibliotekanauki.pl
The synthesis method and form of the material also influence its magnetic moment. Anisotropic MnSb nanoparticles have been shown to possess saturation magnetizations that are significantly higher—by a factor of about twenty—than those of nanoparticles prepared without certain reducing agents, a difference attributed to the limitation of oxidation. rsc.org The experimentally recorded magnetic moment for bulk MnSb is 3.5 BM/Mn, while thin films can achieve values close to this, such as 3.3 BM/Mn. rsc.org The interaction between Mn²⁺ ions, which provide the magnetic moments, is mediated by valence-band holes, and this coupling is responsible for the ferromagnetic phase observed in related manganese-doped semiconductors. nih.gov
Table 2: Determined Magnetic Moments in this compound Compounds
| Compound/Structure | Method | Mn Site | Magnetic Moment (µB) | Reference(s) |
|---|---|---|---|---|
| Mn₂Sb (single crystal) | Neutron Diffraction | Mn(I) | +2.13 ± 0.20 | cmu.edu |
| Mn(II) | -3.87 ± 0.40 | cmu.edu | ||
| Mn₂Sb (theoretical) | Ab initio calculations | Mn1 | +2.3 | sciforum.net |
| Mn2 | -3.5 | sciforum.net | ||
| Cubic Mn₃Sb | Mössbauer Spectroscopy | Mn | ~1.22 | bibliotekanauki.pl |
| Bulk MnSb | Magnetic Measurements | Mn | 3.5 | rsc.org |
| MnSb (thin film) | Magnetic Measurements | Mn | 3.3 | rsc.org |
Doping, Alloying, and Solid Solution Engineering of Manganese Antimonide
Cationic Substitution in Manganese Antimonide (e.g., Cu, Zn, Al, Si, Fe, Ni)
Substituting manganese with other metallic elements, or in some cases, substituting antimony in the anion sublattice, significantly alters the properties of MnSb. These substitutions can modify the crystal lattice, electronic band structure, and magnetic interactions within the material.
The introduction of elements like copper (Cu), zinc (Zn), aluminum (Al), or silicon (Si) into this compound can lead to the formation of solid solutions, often retaining the fundamental B8 (NiAs-type) crystal structure of the parent compound. researchgate.netresearchgate.net
Solid solutions of MnSb with Cu and Zn have been successfully synthesized, with studies showing that Cu or Zn can substitute for Mn up to a concentration of 10 atomic percent. researchgate.netresearchgate.net These substitutions lead to a redistribution of metal atoms between the two distinct cation sublattices within the NiAs-type structure. researchgate.net Similarly, solid solutions can be formed where Al and Si substitute for Sb in the anion sublattice, specifically in Mn1.1Sb. researchgate.net The stability region for these substitutions in the B8 phase extends to approximately 20% for Al (Mn1.1Sb0.8Al0.2) and 10% for Si (Mn1.1Sb0.9Si0.1). researchgate.net
The substitution of these elements induces changes in the lattice parameters. For instance, in Mn1.1Sb, replacing antimony with aluminum or silicon results in a slight expansion of the 'a' lattice parameter and a contraction of the 'c' lattice parameter, leading to a decrease in the c/a ratio. researchgate.net
| Sample | a (Å) | c (Å) | c/a | TC (K) |
|---|---|---|---|---|
| Mn1.1Sb | 4.157 | 5.757 | 1.385 | 498 |
| Mn1.1Al0.1Sb0.9 | 4.177 | 5.734 | 1.372 | 465 |
| Mn1.1Si0.1Sb0.9 | 4.167 | 5.742 | 1.377 | 470 |
Cationic substitution is a powerful tool for modulating the electronic and magnetic properties of MnSb and related Heusler alloys containing manganese and antimony.
Iron (Fe) Substitution: The introduction of iron into Mn-based alloys significantly affects the magnetic moment. In L10-ordered FexMn1−xAl, which is structurally similar to some Mn-based magnetic materials, Fe substitution for Mn leads to a deterioration of the total magnetization. unl.edu This is described as a "dilution" effect, where the smaller magnetic moment of the Fe atom (around 1.9 µB) replaces the larger moment of the Mn atom (over 2.4 µB). unl.edu This change is rooted in the modification of the electronic density of states (DOS), particularly a shift in the dxy and dzx minority states at the Fermi level. unl.edu
Nickel (Ni) Substitution: Doping with nickel can induce significant changes in the electronic band structure. In the half-Heusler alloy CuMnSb, Ni substitution introduces ferromagnetic correlations. researchgate.net Ab-initio calculations suggest that p-holes in the Sb atoms, created by Ni doping, mediate the ferromagnetic exchange between Mn atoms, leading to a depletion of the spin-down DOS at the Fermi energy. researchgate.net In other related Heusler alloys like Co2MnSb, substituting Co with Ni can drive a transition from a half-metallic to a metallic character and cause a decrease in the total magnetic moment. researchgate.netscielo.org.mx This is often accompanied by the appearance of Ni 3d-related electron states. aps.orgarxiv.org
Anionic Substitution in this compound (e.g., As, Bi)
Replacing antimony with other pnictogen elements like arsenic (As) or bismuth (Bi) allows for the engineering of MnSb's properties, particularly its thermoelectric transport characteristics.
This compound can form solid solutions where antimony is partially replaced by arsenic, creating compounds with the general formula MnSb1-yAsy. This has been demonstrated in analogous complex antimonide systems like Yb14MnSb11, where Yb14MnSb11-yAsy solid solutions have been successfully synthesized. escholarship.org This substitution allows for fine-tuning of the material's properties by leveraging the different sizes and electronic characteristics of the substituting anions.
Anionic substitution has a profound impact on the electronic band structure and, consequently, the thermoelectric properties. In complex Zintl phases such as Yb14MgSb11, which are chemically related to MnSb systems, replacing Sb with As can substantially alter the electronic and thermoelectric characteristics. acs.orgresearchgate.net Theoretical studies show that such substitutions can modify the band gap and the effective mass of charge carriers. acs.org Depending on the specific crystallographic site of the substitution, the thermoelectric properties can be improved compared to the base compound. acs.orgresearchgate.net
In other related antimonides like Mg3Sb2, anionic framework substitution has been shown to be an effective strategy for enhancing the thermoelectric figure of merit (ZT). Replacing Sb with isoelectronic Bi or aliovalent Pb can lead to a moderate to large enhancement in electrical conductivity while favorably modifying the Seebeck coefficient and reducing thermal conductivity. researchgate.net This combined effect results in a significant improvement in ZT, demonstrating the potential of anionic substitution for optimizing thermoelectric performance. researchgate.net
Development of this compound Composites (e.g., GaSb-MnSb)
An alternative to atomic-level doping is the creation of composite materials where MnSb is combined with a semiconductor matrix, most notably gallium antimonide (GaSb). These composites exhibit unique properties derived from the interplay between the ferromagnetic MnSb phase and the semiconducting GaSb phase.
The GaSb-MnSb system can form a eutectic composite, which consists of distinct GaSb and MnSb phases. researchgate.net These materials can be considered as an ensemble of ferromagnetic MnSb inclusions, with sizes on the order of micrometers, embedded within a GaSb matrix. researchgate.net The magnetic and magneto-optical properties of these composites are primarily dictated by the ferromagnetic MnSb phase. researchgate.net However, the charge transport and magnetotransport properties are more complex, depending on contributions from both the MnSb inclusions and the surrounding GaSb matrix. researchgate.net
Furthermore, advanced growth techniques like molecular beam epitaxy have been used to create GaSb/MnSb superlattices. researchgate.netjkps.or.kr These layered nanostructures, consisting of alternating thin layers of GaSb and MnSb, have shown ferromagnetic ordering at temperatures well above room temperature (up to 400 K), highlighting their potential for spintronic applications. researchgate.netjkps.or.kr The electronic structure within these digital alloys is largely defined by the MnSb layers, which retain their half-metallic character. researchgate.net
Doping Engineering Strategies to Tailor this compound Functionality
Doping engineering is a powerful and versatile strategy for intentionally introducing impurities into a material to modify and enhance its intrinsic properties. In the context of this compound (MnSb), doping is employed to tailor its magnetic, electrical, and thermoelectric characteristics for specific technological applications. This is achieved by substituting manganese (Mn) or antimony (Sb) atoms with other elements, leading to changes in the crystal lattice, carrier concentration, and electronic structure.
One of the primary goals of doping in manganese-based materials is to manipulate their magnetic and electronic transport properties. For instance, in diluted magnetic semiconductors, the introduction of dopants can enhance carrier density, which in turn modulates the ferromagnetic and antiferromagnetic interactions within the material. This is exemplified in Mn-containing systems where an increase in carrier concentration strengthens ferromagnetism. mdpi.com The choice of dopant and its concentration are critical factors that determine the resulting material properties.
Research has explored a variety of elements as dopants in this compound and related compounds to achieve desired functionalities. These strategies often involve isovalent or heterovalent substitution to control the material's properties systematically.
Research Findings on Doping this compound and Related Materials
| Dopant/Substituent | Host Material System | Key Findings & Effects |
| Tin (Sn) | Indium Antimonide (InSb) with MnSb precipitates | Induces negative magnetoresistance at low temperatures. aip.org |
| Germanium (Ge) | Indium Antimonide (InSb) | Serves as a nonmagnetic acceptor, leading to positive magnetoresistance, in contrast to the negative magnetoresistance observed in Mn-doped InSb. aip.org |
| Manganese (Mn) and Antimony (Sb) co-doping | Tin Dioxide (SnO₂) | Enhances electrochemical stability and catalytic activity for phenol (B47542) degradation. researchgate.netelectrochemsci.org The accelerated service life of the co-doped electrode was significantly longer than that of the singly doped Ti/Sb-SnO₂ electrode. researchgate.net |
| Manganese (Mn) | Cesium Antimony Chloride (Cs₃Sb₂Cl₉) | Creates impurity states within the bandgap, leading to bright red photoluminescence. acs.orgnih.gov |
| Manganese (Mn) | Bismuth Ferrite (BiFeO₃) | A 2% Mn doping concentration was found to be optimal, resulting in a low band gap energy and a high refractive index. acs.org |
| Copper (Cu) | Manganese Antimony Selenide (MnSb₂Se₄) | Displays resonant doping behavior, significantly enhancing the thermoelectric power factor and achieving a peak zT of 0.64 at 773 K, a 100% increase compared to undoped MnSb₂Se₄. researchgate.net |
| Antimony (Sb) | Manganese Zinc Ferrite (Mn₀.₅Zn₀.₅Fe₂O₄) | Leads to a decrease in saturation magnetization and grain size. researchgate.net |
| Iron (Fe) | Acid Birnessite (a manganese oxide) | Markedly enhances the removal efficiency for both Sb(III) and Sb(V). nih.gov |
| Chromium (Cr) | Bismuth Antimony Telluride ((Bi,Sb)₂Te₃) | Used to create magnetic topological insulators with tailored magnetic ground states through exchange couplings in heterostructures with antiferromagnetic CrSb. arxiv.org |
| Lanthanide ions (Ln³⁺) | Cesium Sodium Antimony Bismuth Chloride (Cs₂NaSbₓBi₁₋ₓCl₆) | Sb³⁺ sites are preferred for lanthanide doping over Bi³⁺ sites, leading to enhanced near-infrared photoluminescence. acs.org |
The table above summarizes key research findings on the effects of various dopants on this compound and related materials. For instance, doping indium antimonide with tin, in the presence of this compound precipitates, results in negative magnetoresistance at low temperatures. aip.org In contrast, germanium doping in the same system acts as a nonmagnetic acceptor and leads to positive magnetoresistance. aip.org
In the realm of electrochemical applications, co-doping tin dioxide with manganese and antimony has been shown to significantly improve the stability and catalytic performance of anodes. researchgate.netelectrochemsci.org Specifically, a 6 at. % Mn doping in Ti/Mn-Sb-SnO₂ electrodes resulted in a sevenfold increase in accelerated service life compared to electrodes doped only with antimony. researchgate.net
Furthermore, doping strategies are pivotal in tuning the optoelectronic properties of materials. The introduction of manganese into cesium antimony chloride perovskites induces impurity states that result in bright red photoluminescence. acs.orgnih.gov Similarly, in the thermoelectric material manganese antimony selenide, copper doping has been demonstrated to cause a resonant effect, doubling the thermoelectric figure of merit (zT) at 773 K. researchgate.net
These examples underscore the profound impact of doping engineering on the functionality of this compound and its related compounds, paving the way for the development of advanced materials for a wide array of technological applications.
Advanced Characterization Techniques Applied to Manganese Antimonide Research
X-ray Diffraction (XRD) for Structural and Phase Analysis
X-ray diffraction (XRD) is a fundamental technique for investigating the crystal structure and phase composition of manganese antimonide materials. XRD analysis has been instrumental in identifying the crystallographic phases present in various Mn-Sb systems. For instance, in the synthesis of cubic Mn3Sb, XRD is used to confirm the phase composition, often revealing the presence of hexagonal (NiAs-type) MnSb and tetragonal Mn2Sb as coexisting phases in precursor alloys. bibliotekanauki.pl Similarly, for solid solutions like Mn1+xSb, XRD is employed to establish the range of existence for the B8-type crystal structure and to determine the lattice parameters. icm.edu.pl
The technique is also crucial for studying more complex systems. In the case of Yb14MnSb11 and its derivatives, XRD is used for characterization of the synthesized compositions. escholarship.org For manganese antimonate (B1203111) (MnSb2O6) nanoparticles, XRD analysis confirmed the material crystallized into a hexagonal structure with space group P321. mdpi.com Furthermore, XRD is used to confirm the purity and orientation of MnSb films, such as those grown on Ge/Si(111) virtual substrates, ensuring the presence of the desired niccolite structure without other polymorphs. acs.org
Electron Microscopy Techniques (SEM, TEM, HAADF-STEM) for Morphological and Nanoscale Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), are vital for examining the morphology and nanoscale features of this compound materials.
SEM provides high-resolution images of the sample surface. In the study of manganese antimonate (MnSb2O6) powders, SEM revealed the growth of microrods and other particles. mdpi.com For In0.9Mn0.1Sb ingots, SEM images showed the presence of MnSb clusters within an InSb matrix doped with Mn. researchgate.net
TEM allows for the analysis of the internal structure and nanoparticle size. For MnSb2O6, TEM analysis indicated an average nanoparticle size of approximately 29.5 nm and provided high-resolution images of the crystal planes. mdpi.com
HAADF-STEM offers high-resolution imaging with atomic number contrast, making it suitable for detailed structural and compositional analysis at the nanoscale.
These techniques are often used in conjunction to provide a complete picture of the material's microstructure. For example, in the study of Yb14MnSb11, electron microprobe analysis, a related technique, was used alongside XRD for characterization. escholarship.org
Spectroscopic Investigations (e.g., Mössbauer Spectroscopy, Photoacoustic Spectroscopy, Raman Spectroscopy)
Various spectroscopic methods are employed to probe the local atomic and electronic environments in this compound compounds.
Mössbauer Spectroscopy : This technique is particularly useful for studying materials containing Mössbauer-active isotopes like 57Fe, which can be doped into the MnSb lattice. It provides information on hyperfine interactions and the magnetic state of the probe atoms. Mössbauer spectroscopy has been used to investigate the cubic phase of Mn3Sb, confirming a triangular magnetic structure. bibliotekanauki.pl It has also been applied to study B8-type solid solutions of MnSb with Cu, Zn, Al, and Si, revealing the presence of two non-equivalent magnetic positions for the metal atoms. icm.edu.plresearchgate.net
Photoacoustic Spectroscopy (PAS) : PAS is used to determine the optical properties of materials, such as the energy band gap. For manganese antimonate (MnSb2O6) nanoparticles, PAS studies showed an optical energy band gap of approximately 1.79 eV. mdpi.com
Raman Spectroscopy : While not as commonly cited in the provided context for MnSb, Raman spectroscopy is a powerful tool for studying vibrational modes and can provide insights into the crystal structure and bonding.
Magnetic Measurements (e.g., SQUID Magnetometry, Faraday Method, Magnetic Susceptibility)
The magnetic properties of this compound are central to its interest and are investigated using several techniques.
SQUID Magnetometry : Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method for measuring magnetic properties. It has been used to confirm the ferromagnetic-like behavior of MnSb inclusions in a GaSb matrix from low temperatures up to room temperature. aip.org SQUID measurements on self-organized MnSb quantum dots on GaN substrates revealed superparamagnetic-like collective behavior. synchrotron.org.pl
Faraday Method : This technique measures magnetic susceptibility by determining the force on a sample in a magnetic field gradient. It has been used to measure the specific magnetization and saturation magnetization of B8-type solid solutions of MnSb over a wide temperature range. icm.edu.pl The magnetic properties of cubic Mn3Sb were also investigated using the Faraday method. bibliotekanauki.pl
Magnetic Susceptibility : Measurements of magnetic susceptibility as a function of temperature are crucial for determining magnetic transition temperatures, such as the Curie temperature (Tc). This is often done in conjunction with magnetization measurements. icm.edu.pl
These measurements are essential for understanding the magnetic ordering, anisotropy, and transitions in various MnSb-based materials. acs.orgosti.gov
Transport Property Measurements (e.g., Electrical Resistivity, Hall Effect, Magnetoresistance)
Transport property measurements provide critical information about the electronic behavior of this compound compounds.
Electrical Resistivity : The electrical resistivity of materials like Cr-modified Mn2Sb has been measured as a function of temperature to study exchange inversion transitions. aps.org These measurements show that resistivity is highly dependent on the magnetic ordering.
Hall Effect : Hall effect measurements are used to determine the type and concentration of charge carriers. In Cr-modified Mn2Sb, Hall effect data indicated that the effective number of current carriers is approximately 1.0 hole per molecule for both ferrimagnetic and antiferromagnetic ordering. aps.org In MnSb films, the Hall effect can be used to distinguish between the normal and extraordinary Hall effects, providing insights into carrier density and magnetic properties. aip.org
Magnetoresistance : This is the change in electrical resistance of a material in response to a magnetic field. The study of magnetoresistance in materials like In1-xMnxSb containing MnSb precipitates helps in understanding the magnetotransport phenomena. epj-conferences.org
These transport measurements are often performed at various temperatures and magnetic fields to fully characterize the electronic and magnetic behavior of the material. escholarship.orgaip.org
Thermal Analysis Techniques (e.g., DTA)
Differential Thermal Analysis (DTA) is used to study the thermal properties of materials by measuring the temperature difference between a sample and a reference material as they are heated or cooled. DTA has been employed to determine the phase transition temperatures of InSb:Mn with MnSb clusters. The results showed that the fusion of the InSb matrix doped with Mn occurs at a different temperature range compared to the congruent fusion of pure InSb, and the fusion of Sb-rich MnSb clusters also occurs at specific temperatures. researchgate.net This indicates a change in the thermal stability of the compounds.
Neutron Diffraction for Chemical Order and Magnetic Structure Analysis in Manganese-Antimony Alloys
Neutron diffraction is a powerful technique for determining both the crystallographic and magnetic structures of materials. Due to the neutron's sensitivity to magnetic moments, it is particularly well-suited for studying magnetic materials like this compound.
Chemical Order : Neutron diffraction has been used to study the chemical order in liquid Mn-Sb alloys. By using a "null matrix" alloy composition (Mn60Sb40), where the average neutron scattering length is zero, the concentration-concentration partial structure factor can be directly measured, providing evidence of strong chemical ordering. tandfonline.comresearchgate.net
Magnetic Structure : Neutron diffraction is essential for determining the arrangement of magnetic moments in a crystal lattice. It has been used to analyze the magnetic structure of cubic Mn3Sb and to investigate the magnetic ordering in Co-modified Mn2Sb systems, revealing the coexistence of ferrimagnetic and antiferromagnetic states. bibliotekanauki.plmdpi.com In NiAs-type MnxSb compounds, high-resolution neutron diffraction was used to determine the occupations and magnetic moments of the Mn atoms. osti.gov Similarly, for NixCu1-xMnSb alloys, neutron diffraction revealed a complex non-collinear magnetic structure. iaea.org
The following table provides a summary of the characterization techniques and their key findings in the study of this compound.
| Technique | Application in MnSb Research | Key Findings |
| X-ray Diffraction (XRD) | Structural and phase analysis | Identification of crystal structures (e.g., NiAs-type, cubic L12), determination of lattice parameters, and confirmation of phase purity. bibliotekanauki.plicm.edu.plmdpi.comacs.org |
| Electron Microscopy (SEM, TEM) | Morphological and nanoscale characterization | Visualization of surface morphology, such as microrods and clusters, and determination of nanoparticle size and crystal planes. mdpi.comresearchgate.net |
| Mössbauer Spectroscopy | Spectroscopic investigation of local atomic environments | Confirmation of magnetic structures (e.g., triangular in Mn3Sb) and identification of non-equivalent magnetic sites in solid solutions. bibliotekanauki.plicm.edu.plresearchgate.net |
| Photoacoustic Spectroscopy (PAS) | Spectroscopic investigation of optical properties | Determination of the optical energy band gap. mdpi.com |
| SQUID Magnetometry | Magnetic measurements | Confirmation of ferromagnetic and superparamagnetic behavior, and measurement of magnetic hysteresis loops. aip.orgsynchrotron.org.pl |
| Faraday Method | Magnetic measurements | Measurement of specific magnetization, saturation magnetization, and magnetic susceptibility over a range of temperatures. bibliotekanauki.plicm.edu.pl |
| Electrical Resistivity | Transport property measurements | Investigation of the relationship between magnetic ordering and electrical transport, including exchange inversion transitions. aps.org |
| Hall Effect | Transport property measurements | Determination of charge carrier type and concentration, and separation of normal and anomalous Hall effects. aps.orgaip.org |
| Magnetoresistance | Transport property measurements | Study of the change in electrical resistance in a magnetic field to understand magnetotransport phenomena. epj-conferences.org |
| Differential Thermal Analysis (DTA) | Thermal analysis | Determination of phase transition temperatures, such as melting points, and assessment of thermal stability. researchgate.net |
| Neutron Diffraction | Chemical order and magnetic structure analysis | Elucidation of chemical ordering in liquid alloys and detailed determination of magnetic structures and moments in crystalline solids. osti.govtandfonline.commdpi.com |
Computational Modeling and Simulation for Manganese Antimonide Systems
Atomistic Simulations of Manganese Antimonide Crystal Growth and Defect Formation
Atomistic simulations, such as molecular dynamics (MD), are crucial for understanding the fundamental processes of crystal growth and the formation of defects in this compound. mdpi.com These simulations can model the trajectories of individual atoms, providing a detailed picture of how crystalline structures form and how imperfections arise.
Crystal Growth: Simulations can elucidate the mechanisms governing the synthesis of MnSb nanoparticles. For instance, a solution-solid-solid (SSS) growth mechanism has been proposed for the formation of anisotropic, tadpole-shaped MnSb nanoparticles. rsc.orgrsc.org In this process, a solid antimony-rich cluster is thought to initiate the growth of a stoichiometric MnSb tail in solution. rsc.orgrsc.org The length of this tail has been observed to correlate with the concentration of reducing agents like sodium borohydride (B1222165). rsc.orgrsc.org These simulations help in understanding how precursor concentrations and reaction conditions influence the final morphology and composition of the nanoparticles. rsc.org
Defect Formation: Computational modeling is also instrumental in studying the formation, migration, and clustering of point defects, which significantly impact the material's properties. mdpi.com Atomistic simulations have shown that in irradiated materials, small, mobile defects such as di-vacancies and tri-vacancies can diffuse through the lattice and be absorbed by larger, immobile clusters. mdpi.com This process, along with mechanisms like Ostwald ripening where larger clusters grow at the expense of smaller ones, can be captured at the atomic scale. mdpi.com Understanding these defect dynamics is vital for predicting the long-term stability and performance of MnSb-based materials in various applications. mdpi.comaps.org
The insights gained from these simulations can be used to inform and refine multiscale modeling frameworks, bridging the gap between atomic-level processes and macroscopic material behavior. mdpi.com
First-Principles Calculations of Magnetic Exchange Interactions and Anisotropy
First-principles calculations, primarily based on density functional theory (DFT), are powerful tools for investigating the fundamental magnetic properties of this compound, such as exchange interactions and magnetic anisotropy. arxiv.orgaps.org These calculations provide a quantum mechanical description of the electronic structure, from which magnetic properties can be derived.
Magnetic Exchange Interactions: The magnetic ordering in MnSb is governed by exchange interactions between the magnetic moments of the manganese (Mn) atoms. DFT calculations can quantify these interactions. researchgate.net For instance, in MnSb, hybridization between the Mn 3d and Antimony (Sb) 5p states leads to an indirect p-d exchange interaction, which coexists with the direct d-d overlap of Mn atoms. researchgate.net The frozen-magnon approach is a common technique used within DFT to calculate interatomic Heisenberg exchange parameters. aps.orgfz-juelich.de This method involves calculating the energy of spin-wave-like magnetic configurations to determine the strength and range of the exchange interactions. aps.orgfz-juelich.de These calculated exchange parameters are crucial for determining the Curie temperature (TC), the temperature above which a material loses its ferromagnetic properties. aps.orgfz-juelich.de
Magnetic Anisotropy: Magnetic anisotropy describes the dependence of a material's internal energy on the direction of its magnetization. unh.edu It is a critical property for applications such as permanent magnets and magnetic recording media. unh.edu DFT calculations, including the spin-orbit interaction, can determine the magnetic anisotropy energy (MAE), which is the energy difference between magnetizing the material along an "easy" axis versus a "hard" axis. researchgate.netarxiv.org Studies on related manganese-based compounds have shown that the MAE is sensitive to factors like atomic structure, doping, and strain. researchgate.netwhiterose.ac.uk For example, in Mn-doped MoS2 monolayers, a transition from out-of-plane to in-plane magnetization can be induced by varying the distance between Mn dopants. researchgate.net
The table below summarizes key magnetic properties of MnSb and related compounds often investigated using first-principles calculations.
| Property | Description | Computational Method |
| Exchange Interaction | The interaction between atomic magnetic moments that leads to magnetic ordering. | DFT with frozen-magnon approach. aps.orgfz-juelich.de |
| Curie Temperature (TC) | The temperature at which a material transitions from a ferromagnetic to a paramagnetic state. | Calculated from exchange parameters using mean-field approximation or more advanced methods. researchgate.netaps.org |
| Magnetic Anisotropy Energy (MAE) | The energy required to change the direction of magnetization from an easy axis to a hard axis. | Relativistic non-collinear DFT calculations. arxiv.org |
| Magnetic Moment | The intrinsic magnetic strength and orientation of an atom or a unit cell. | DFT calculations. materialsproject.org |
These first-principles calculations provide invaluable data for understanding and predicting the magnetic behavior of this compound and for guiding the design of new magnetic materials. aps.org
Phenomenological Models for this compound Magnetic Hysteresis
Phenomenological models are essential for describing the magnetic hysteresis of materials like this compound, providing a bridge between microscopic magnetic properties and macroscopic behavior. These models are particularly useful for engineering applications where a quantitative description of the magnetization curve is required.
Two main categories of phenomenological models for magnetic hysteresis are Duhem-type and Preisach-type models. mdpi.com The Jiles-Atherton model is a widely used Duhem-type model that is based on physical principles but uses parameters determined phenomenologically. mdpi.comnih.gov It describes the hysteresis loop by considering the anhysteretic magnetization, which represents the ideal, hysteresis-free magnetization curve, and the pinning of magnetic domain walls on defects, which causes hysteresis. nih.gov
The core of the Jiles-Atherton model is an equation that relates the total magnetization (M) to the effective magnetic field (He). The model incorporates parameters that represent:
Ms : Saturation magnetization
a : A parameter related to the domain wall density
k : A parameter representing the pinning energy
c : A parameter for the flexibility of the domain walls
α : An inter-domain coupling parameter
Other phenomenological models, such as the Coleman-Hodgdon and Tellinen models, also provide mathematical descriptions of hysteresis loops. mdpi.com More recent approaches have explored using recurrent neural networks informed by the ordinary differential equations of phenomenological models to capture the history-dependent nature of hysteresis. tudelft.nl
The table below compares different approaches to modeling magnetic hysteresis.
| Model Type | Key Features | Advantages | Limitations |
| Jiles-Atherton | Physically-based, uses a set of five parameters. nih.gov | Relatively simple, provides good agreement with experimental data for many materials. | Parameters may lack direct physical meaning and can be difficult to determine. |
| Preisach | Based on the concept of a distribution of elementary hysteresis operators (hysterons). mdpi.com | Can accurately model complex hysteresis loops, including minor loops. | Can be computationally intensive and requires a large amount of experimental data for calibration. |
| Micromagnetic Simulations | Solves the Landau-Lifshitz-Gilbert equation on a discretized mesh. arxiv.org | Provides detailed spatial and temporal information about magnetization dynamics. arxiv.org | Computationally expensive, limited to small length and time scales. |
These modeling approaches, from phenomenological equations to detailed micromagnetic simulations, are crucial for understanding and predicting the magnetic response of this compound in various magnetic field conditions.
Theoretical Prediction and Design of Novel this compound-Based Materials
Computational methods, particularly first-principles calculations based on density functional theory (DFT), are at the forefront of designing novel materials based on this compound. nih.gov These theoretical approaches allow for the prediction of material properties before they are synthesized, significantly accelerating the materials discovery process. nih.govresearchgate.netbiorxiv.org
Guiding Principles for Material Design: The design of new MnSb-based materials often focuses on enhancing specific properties, such as:
Magnetic Properties: Increasing the Curie temperature, tailoring the magnetic anisotropy, and enhancing the saturation magnetization are common goals. aps.org This can be achieved by introducing other elements to form alloys or by creating layered structures and heterostructures.
Spintronic Applications: For spintronics, materials with high spin polarization are desirable. DFT calculations can predict the electronic band structure and density of states, identifying promising candidates for spin injectors and other spintronic components. whiterose.ac.uk
Stability: Ensuring the thermodynamic and structural stability of a newly designed material is crucial. DFT can be used to calculate formation energies and phonon dispersion curves to assess the stability of a proposed compound. aps.org
Examples of Computational Design:
Alloying and Doping: Researchers have used DFT to investigate the effects of substituting Mn or Sb with other elements. For example, in the MnAl system, substituting Mn and Al with Fe and Ni has been theoretically shown to enhance phase stability, saturation magnetization, and magnetic anisotropy. aps.org
Semiconducting and Magnetic Materials: Computational predictions have led to the synthesis of new magnetic semiconductors like MnSnN2. DFT calculations initially suggested its potential stability, guiding experimental efforts that successfully created the material. nrel.gov
Stabilizing Elusive Bonds: DFT has been employed to design organometallic compounds that stabilize ultrashort Mn-Mn bonds using N-heterocyclic carbenes, showcasing the power of computational chemistry in creating novel chemical structures. nih.gov
The process of computational material design typically involves a feedback loop between theoretical prediction and experimental validation, as illustrated below.
| Step | Description | Computational Tools |
| 1. Hypothesis | Propose a new composition or structure based on theoretical principles or existing knowledge. | Chemical intuition, material databases. |
| 2. Prediction | Calculate the structural, electronic, and magnetic properties of the proposed material. | Density Functional Theory (DFT), Molecular Dynamics (MD). |
| 3. Stability Analysis | Assess the thermodynamic and dynamic stability of the new material. | Calculation of formation energy, phonon spectra, and elastic constants. aps.org |
| 4. Synthesis & Characterization | If the predictions are promising, attempt to synthesize the material and measure its properties experimentally. | Various experimental techniques. |
| 5. Refinement | Compare experimental results with theoretical predictions and refine the computational models and design principles. | Feedback loop to improve future predictions. |
This integrated approach of theoretical prediction and experimental work is paving the way for the development of new this compound-based materials with tailored properties for a wide range of technological applications.
Computational Models for Interatomic Potentials in Manganese-Antimony Alloys
The development of accurate interatomic potentials is fundamental for performing large-scale atomistic simulations, such as molecular dynamics (MD), of manganese-antimony (Mn-Sb) alloys. These potentials are mathematical functions that describe the energy of a system of atoms as a function of their positions, effectively approximating the complex quantum mechanical interactions with computationally cheaper classical expressions.
Types of Interatomic Potentials: Several formalisms exist for developing interatomic potentials, each with varying levels of complexity and accuracy.
Embedded-Atom Method (EAM) and Modified Embedded-Atom Method (MEAM): These are many-body potentials widely used for metallic systems. They describe the energy of an atom as a sum of a pair-wise interaction term and an embedding energy term, which represents the energy required to place an atom into the local electron density provided by its neighbors. researchgate.net MEAM potentials extend the EAM formalism to include angular-dependent terms, making them more suitable for describing systems with directional bonding. researchgate.netnist.gov Potentials for the Fe-Mn system have been developed using the MEAM formalism, demonstrating their applicability to alloys containing manganese. researchgate.netnist.gov
Machine-Learned Interatomic Potentials (MLIPs): In recent years, machine learning techniques have emerged as a powerful tool for developing highly accurate interatomic potentials. arxiv.org These models, such as Gaussian Approximation Potentials (GAP) and Moment Tensor Potentials (MTP), are trained on large datasets of energies and forces calculated from first-principles (e.g., DFT). arxiv.org MLIPs can achieve accuracies close to that of the underlying quantum mechanical calculations but at a fraction of the computational cost, enabling large-scale and long-time simulations. arxiv.orgarxiv.org
Development and Validation: The process of creating an interatomic potential involves fitting the parameters of a chosen functional form to a set of reference data. This data typically includes:
Experimental Properties: Cohesive energy, lattice parameters, elastic constants, and vacancy formation energies. nist.gov
First-Principles Data: Energies and forces for a wide range of atomic configurations, including different crystal structures, surfaces, defects, and liquid phases. nist.gov
Once developed, the potential's transferability is tested by its ability to predict properties and behaviors that were not included in the fitting database. For Mn-Sb alloys, a robust potential should be able to accurately model properties such as:
Enthalpy of mixing for different compositions. researchgate.net
Structural stability of various phases.
Behavior of defects and interfaces. nist.gov
The table below summarizes some common types of interatomic potentials used in materials modeling.
| Potential Type | Description | Common Applications |
| Morse Potential | A simple pair potential describing the interaction between two atoms. mdpi.com | Modeling simple systems, often used for specific pairwise interactions within a more complex model. mdpi.com |
| EAM/MEAM | Many-body potentials that include an embedding energy term dependent on local electron density. researchgate.netnist.gov | Simulations of metals and alloys, including mechanical properties, defects, and phase transformations. nist.gov |
| Machine-Learned Potentials (MLIPs) | Potentials trained on large quantum mechanical datasets using machine learning algorithms. arxiv.org | High-accuracy simulations of complex systems, including alloys, phase diagrams, and chemical reactions. arxiv.org |
The development of reliable interatomic potentials for the Mn-Sb system is a critical ongoing effort that will enable more realistic and predictive simulations of their synthesis, properties, and performance. nist.gov
Exploration of Manganese Antimonide Functionalities in Emerging Technologies
Spintronic Device Concepts and Architectures Utilizing Manganese Antimonide
This compound (MnSb) is a ferromagnetic semiconductor that has garnered significant interest for its potential applications in spintronic devices. ontosight.ai Spintronics, or spin electronics, is a field that explores the use of the intrinsic spin of electrons, in addition to their charge, to carry and process information. uni-mainz.de The unique magnetic and electronic properties of this compound make it a compelling candidate for the development of advanced spintronic components. ontosight.ai
Spin Injection and Detection in this compound Heterostructures
A critical aspect of spintronics is the efficient injection of spin-polarized electrons from a ferromagnetic material into a non-magnetic semiconductor and the subsequent detection of their spin state. researchgate.netwhiterose.ac.uk Heterostructures, which are composed of layers of different materials, are fundamental to achieving this. Research has focused on creating high-quality interfaces between this compound and various semiconductors to facilitate this spin transfer. whiterose.ac.uk
The effectiveness of spin injection is often evaluated in devices like spin-based light-emitting diodes (LEDs). researchgate.net In such a device, the polarization of the injected spins influences the circular polarization of the emitted light. Robust spin injection from MnAs, a related compound, into a GaAs-based LED has been demonstrated up to room temperature, showcasing the potential of manganese-based pnictides in this area. researchgate.net The negligible diffusion of manganese into the semiconductor substrate is a significant advantage, as it helps maintain the sharp interfaces crucial for efficient spin transport. researchgate.net
Theoretical and experimental studies have shown that manganese germanide (Mn5Ge3), another related material, is a promising ferromagnetic contact for both spin injection and detection in germanium (Ge). researchgate.net This is relevant as the principles and techniques can often be extended to this compound systems. The creation of vertical spin valves, where a non-magnetic layer is sandwiched between two ferromagnetic layers, is a common architecture for studying spin-dependent transport. researchgate.net
Development of this compound for Antiferromagnetic Spintronics
While ferromagnets have traditionally been the focus of spintronics, antiferromagnetic materials are emerging as a promising alternative. uni-mainz.demdpi.com Antiferromagnets have no net external magnetic field, which makes them robust against external magnetic disturbances and allows for the design of more densely packed memory elements. uni-mainz.de Information in antiferromagnets is stored in the staggered orientation of their microscopic magnetic moments, described by the Néel vector. uni-mainz.de
Recent breakthroughs have shown that the Néel vector can be manipulated by electrical currents, opening the door for writing information in antiferromagnetic memory devices. uni-mainz.de This has been demonstrated in materials like copper manganese arsenide (CuMnAs) and, more recently, in metallic thin films of a manganese-gold compound (Mn2Au). uni-mainz.de These findings are significant for the broader field of antiferromagnetic spintronics and suggest the potential for similar functionalities in this compound-based materials. The development of new antiferromagnetic materials with desirable properties, such as high anisotropy and room-temperature operation, is a key area of research. mdpi.com
Thermoelectric Energy Conversion Research with this compound Derivatives
Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. mdpi.com The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. mdpi.com
Optimization of Thermoelectric Figure of Merit (ZT)
Significant research has been dedicated to enhancing the ZT of materials related to this compound. For instance, compounds with the Yb14MnSb11 structure are highly efficient p-type thermoelectric materials at high temperatures, with reported ZT values as high as ~1.3 at 1275 K. acs.org The optimization of ZT in these materials often involves fine-tuning the carrier concentration. acs.org Adding a slight excess of manganese (5-10%) to Yb14MnSb11 has been shown to improve the high-temperature ZT by optimizing the carrier concentration, leading to a 30-40% improvement over samples prepared by other methods. acs.org
In other manganese-based systems, such as manganese telluride (MnTe), doping with elements like sodium (Na) has resulted in a ZT of 1.0 at 873 K. researchgate.net Similarly, in higher manganese silicides (HMS), substitution of silicon with germanium or aluminum has led to ZT values of up to 0.6 at 833 K and 0.65 at 800 K, respectively. mdpi.com These studies highlight a common strategy in thermoelectric research: using elemental substitutions to manipulate the electronic and thermal transport properties to maximize ZT.
| Compound | Dopant/Substitution | Peak ZT | Temperature (K) |
|---|---|---|---|
| Yb14MnSb11 | None | ~1.3 | 1275 |
| Yb14Mn1.05Sb11 | 5% excess Mn | 1.1–1.2 | 1000 |
| MnTe | Na | 1.0 | 873 |
| Mn(Si0.999Sn0.001)1.75 | Sn | ~0.31 | 750 |
| Mg3.8TexSb2-x | Te | 0.27 | 873 |
| Mg3.8-xZnxSb2 | Zn | 0.30 | 855 |
Studies on Lattice Thermal Conductivity Reduction Mechanisms
A key strategy for improving ZT is to reduce the lattice thermal conductivity (κ_L) without significantly impairing the electrical properties. mdpi.com This is often achieved by introducing defects and other scattering centers that impede the flow of phonons, which are the primary carriers of heat in the lattice.
Several mechanisms for reducing lattice thermal conductivity have been explored in manganese-based compounds:
Point Defect Scattering: Introducing atoms of a different element creates point defects that scatter phonons. In MnTe, alloying with selenium (Se) has been shown to induce point defect scattering, leading to a low lattice thermal conductivity of 0.56 W/m·K, which is close to the amorphous limit. researchgate.net Similarly, substituting silicon with tin (Sn) in higher manganese silicides significantly reduces lattice thermal conductivity due to the mass and size difference between Si and Sn atoms. mdpi.com
Nanostructuring: Creating nanoscale features within the material, such as grain boundaries and nanoprecipitates, can effectively scatter phonons. researchgate.net
Dislocations: Introducing a high density of dislocations has also been proven to be an effective method for reducing lattice thermal conductivity. researchgate.net
This compound in Advanced Magnetic Memory and Sensing Applications
The ferromagnetic properties of this compound, particularly its high Curie temperature, make it a strong candidate for applications in magnetic memory and sensing. ontosight.aicyberleninka.ru The Curie temperature is the point at which a material loses its permanent magnetic properties. A high Curie temperature is desirable for devices that need to operate reliably over a wide range of temperatures. cyberleninka.ru
Thin films of this compound are of particular interest for these applications. cyberleninka.ru They can be integrated into hybrid structures and used to create magnetic field sensors. cyberleninka.ruresearchgate.net While thin films produced by techniques like molecular-beam epitaxy can have high sensitivity to magnetic fields, their small thickness can be a limitation for some sensor applications. cyberleninka.ru Researchers are therefore also exploring methods to synthesize thicker bulk ingots and films of this compound. cyberleninka.ru
Design of High-Temperature Magnetic Field Sensors
The development of magnetic field sensors capable of operating reliably at elevated temperatures is crucial for various industrial and automotive applications. This compound is a candidate for such applications due to its high Curie temperature, which can be around 587 K. researchgate.net While specific design details for MnSb-based sensors are still emerging, the principles of high-temperature sensor design often involve innovative magnetic circuit configurations and materials that retain their magnetic properties at high temperatures. One patented approach for high-temperature magnetic measurement involves using a pair of permanent magnets and a winding with a low number of turns, a design that helps to mitigate the decrease in magnetic properties and the impact of temperature on the coil's impedance. nato.int
Research into other manganese-based perovskite materials, such as lanthanum strontium manganite (LSMO), provides further insights into strategies for enhancing high-temperature performance. Studies have shown that creating an excess of manganese in La-Sr-Mn-O films can increase the metal-insulator transition temperature, thereby extending the operational range of magnetic sensors to higher temperatures. researchgate.net For instance, increasing the Mn/(La+Sr) ratio from 1.05 to 1.15 led to a rise in the transition temperature from 240 K to 270 K. researchgate.net These findings suggest that compositional tuning and defect engineering are viable pathways for optimizing manganese-based compounds, including MnSb, for high-temperature magnetic field sensing applications. The investigation of polycrystalline InMnSb samples containing MnSb nanoprecipitates has also shown anomalous Hall effects up to room temperature, attributable to the ferromagnetic nature of the MnSb inclusions, which have a Curie temperature well above 300 K. epj-conferences.org
Integration into Novel Magnetic Recording Media
The continuous demand for higher data storage densities has driven research into new materials for magnetic recording media. Manganese-based alloys are being explored as potential rare-earth-free alternatives for ultrahigh-density recording applications. researchgate.net Ferromagnetic coupling in these materials is achieved when the manganese atoms are sufficiently distanced from each other. researchgate.net
This compound nanoparticles have been investigated for their potential in data storage. Nanoparticles with a diameter greater than or equal to 15 nm exhibit ferromagnetic properties at room temperature, while smaller nanoparticles (<9 nm) are superparamagnetic. rsc.org The coalescence of MnSb nanodots on substrates can lead to an increased saturation magnetization compared to thin films. rsc.org
A key challenge in developing next-generation magnetic recording technologies like heat-assisted magnetic recording (HAMR) is the creation of media with high magnetocrystalline anisotropy. sigmaaldrich.com While much of the focus in HAMR has been on materials like L10-ordered FePt, the principles of using advanced materials to achieve high-density data storage are broadly applicable. sigmaaldrich.com For instance, the addition of silver to FePt-C granular films has been shown to improve the dispersion and crystal alignment of nanoparticles, leading to higher coercivity. sigmaaldrich.com The development of anisotropic this compound nanoparticles with enhanced magnetic moments through methods that limit surface oxidation also points towards their potential utility in advanced magnetic recording media. rsc.orgrsc.org
Catalytic and Gas Sensing Research Involving this compound and Related Antimonates (e.g., MnSb₂O₆)
This compound and its corresponding antimonates have demonstrated significant potential in the fields of catalysis and gas sensing. Their surface chemistry and electronic properties make them suitable for promoting chemical reactions and detecting the presence of various gases.
Recent studies have highlighted the catalytic potential of manganese-antimony composite oxides. For example, MnSbOx catalysts have been evaluated for their activity in selective catalytic reduction (SCR) processes. x-mol.net Furthermore, research into manganese antimony oxide, nitride, and sulfide (B99878) nanoparticles has revealed their activity for the oxygen reduction reaction (ORR). acs.org In alkaline conditions (pH 13), the nitride variant showed a higher ORR onset potential compared to the oxide and sulfide. acs.org In acidic environments (pH 1), both the nitride and sulfide had a significantly higher ORR onset potential than the oxide. acs.org
Manganese antimonate (B1203111) (MnSb₂O₆) has been identified as a promising material for various applications. It has been investigated for its photocatalytic properties and as a negative electrode in rechargeable lithium-ion batteries. researchgate.net
Investigation of Surface Reactivity and Catalytic Pathways of Antimony Oxidation
Understanding the surface reactivity of this compound is crucial for its application in catalysis. Studies on the solution-phase synthesis of MnSb nanoparticles have revealed the formation of a core-shell structure, with a MnSb core and an amorphous manganese oxide shell. researchgate.net This surface oxidation is attributed to the high surface area and the intrinsic oxophilicity of manganese. researchgate.net Evidence suggests a decomposition pathway for MnSb nanoparticles that is driven by the formation of MnO₂ and elemental antimony through reaction with oxygen. researchgate.net
The interaction between antimony and manganese oxides is a key aspect of the catalytic process. Research on the reaction of antimonite (Sb(III)) with various manganese oxides has shown a synergistic effect between Mn(III) and oxygen vacancies in promoting Sb(III) oxidation. nih.gov Mn(III) is more favorable for accepting electrons than Mn(IV), and oxygen vacancies can adsorb oxygen to form highly reactive surface oxygen species. nih.gov This proximity of oxygen vacancies to Mn(III) in high-valent manganese oxides facilitates the reaction with Sb(III) by enhancing adsorption and electron transfer. nih.gov In contrast, the addition of antimony oxides to Mn/PG catalysts for the selective catalytic reduction of NO with NH₃ has been shown to enhance the dispersion of manganese oxides on the catalyst support. nih.gov This preferential interaction between SbOx and SO₂ can protect the active MnOx species from sulfation, thereby improving the catalyst's tolerance to sulfur dioxide. nih.gov
The formation of MnSb can also occur through the deposition of antimony onto an unoxidized manganese surface, a reaction that has been observed to occur even at room temperature. aip.org
Development of Manganese Antimonate-Based Gas Sensors
Manganese antimonate (MnSb₂O₆) has emerged as a promising material for the development of gas sensors. Nanoparticles of MnSb₂O₆ have been successfully synthesized using methods like the microwave-assisted colloidal method. mdpi.comnih.gov These nanoparticles can be formed into pellets and tested for their sensitivity to various gases.
Research has shown that pellets made from MnSb₂O₆ nanoparticles are highly sensitive to carbon monoxide (CO) and propane (B168953) (C₃H₈) atmospheres. mdpi.comnih.gov The sensitivity of the material increases with both gas concentration and operating temperature. mdpi.com For instance, the optimal operating temperature for a MnSb₂O₆ sensor was found to be 300 °C, with maximum sensitivities recorded at concentrations of 300 ppm for CO and 500 ppm for C₃H₈. mdpi.comnih.gov The average size of the MnSb₂O₆ nanoparticles, which can be around 29.5 nm, and the surface area of the oxide powders contribute to its high response. nih.gov
The gas sensing mechanism of semiconductor materials like manganese antimonate is based on the change in their electrical resistance upon exposure to a target gas. benthamscience.com When exposed to air, oxygen molecules are adsorbed on the surface of the semiconductor and trap electrons, forming an electron depletion layer and increasing the material's resistance. mdpi.com In the presence of a reducing gas like CO or propane, the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back to the conduction band and causing a decrease in resistance.
Other antimonates with the general formula MSb₂O₆ (where M can be a divalent cation such as Co, Ni, Mg, or Zn) have also been investigated as potential gas sensors for a variety of gases including CO₂, LPG, H₂S, and NO₂. nih.govmdpi.comnih.gov For example, MnSb₂O₆ has been shown to detect propane at concentrations as low as 50 ppm at a temperature of 100 °C. mdpi.comnih.govresearchgate.net
Table 1: Gas Sensing Properties of Manganese Antimonate (MnSb₂O₆)
| Target Gas | Concentration (ppm) | Operating Temperature (°C) | Maximum Sensitivity | Reference |
| Carbon Monoxide (CO) | 300 | 300 | ~8.98 | mdpi.comnih.gov |
| Propane (C₃H₈) | 500 | 300 | ~0.439 | mdpi.comnih.gov |
| Propane (C₃H₈) | 50 | 100 | - | mdpi.comnih.govresearchgate.net |
Q & A
Q. Methodology :
- Vapor-Liquid-Solid (VLS) Growth : Utilize Mn and Sb precursors in a controlled atmosphere (e.g., H₂/Ar) at temperatures between 450–600°C to grow single crystals. This method minimizes impurities and enables precise stoichiometry .
- Molecular Beam Epitaxy (MBE) : For thin-film synthesis, employ MBE with substrate temperatures of ~300°C and flux ratios calibrated to avoid secondary phases. Critical for interface-controlled applications like spintronics .
- Post-Synthesis Validation : Use energy-dispersive X-ray spectroscopy (EDX) and X-ray diffraction (XRD) to confirm composition and crystallinity.
Basic: How can researchers determine the crystal structure and phase purity of MnSb?
Q. Methodology :
- XRD Analysis : Compare experimental diffractograms with reference data (e.g., ICDD PDF 00-029-0923 for Mn₂Sb or 00-041-1059 for MnSb). Refinement via Rietveld method resolves minor secondary phases .
- Transmission Electron Microscopy (TEM) : High-resolution TEM (HRTEM) with selected-area electron diffraction (SAED) identifies nanoscale defects or stacking faults, common in antimonides due to lattice mismatch .
Basic: What methods are used to characterize the magnetic properties of MnSb?
Q. Methodology :
- SQUID Magnetometry : Measure magnetization vs. temperature (M-T) and field (M-H) loops to identify ferrimagnetic transitions. MnSb exhibits a Curie temperature (Tₐ) ~587 K, with spontaneous magnetization deviating from classical ferromagnets due to Néel’s ferrimagnetic model .
- Mössbauer Spectroscopy : Probe hyperfine interactions to distinguish MnSb’s magnetic sublattices from impurities like Mn₂Sb .
Advanced: How can contradictions in Hall effect data for MnSb-doped systems be resolved?
Q. Methodology :
- Two-Band Model Analysis : Separate contributions from light and heavy holes (or electrons) using field-dependent Hall resistivity (ρₓᵧ) measurements. For InMnSb, ρ₁/ρ₂ ratios (~40–90) suggest dominant heavy-hole carriers, but discrepancies arise from spin-polarized scattering at MnSb nanoprecipitates .
- Anomalous Hall Effect (AHE) Correction : Subtract AHE (proportional to magnetization) using ρₓᵧ = R₀B + RₐM, where R₀ is the normal Hall coefficient and Rₐ the anomalous term .
Advanced: What causes anomalous magnetoresistance (MR) in MnSb-based systems, and how is it modeled?
Q. Methodology :
- Ferrimagnetic Contribution : MnSb’s MR arises from spin-dependent scattering between Mn³⁺ and Sb³⁻ sublattices. Compare with Néel’s theoretical predictions for Fe₃O₄ (Fig. 9–12 in ).
- Two-Carrier Transport : Fit positive MR using σ = (σ₁σ₂)/(σ₁ + σ₂) + (σ₁σ₂B²)/(σ₁ + σ₂)², where σ₁ and σ₂ are conductivities of two carriers. Validate via field-dependent resistivity (ρ vs. B) up to 14 T .
Advanced: How do MnSb nanostructures (e.g., nanowires) differ in electronic properties from bulk crystals?
Q. Methodology :
- Bandgap Engineering : Use ab-initio DFT with LDA potentials (e.g., BZW method) to calculate confinement effects. For GaSb nanowires, bandgap increases by ~0.2 eV at 10 nm diameter; similar trends apply to MnSb .
- Magnetotransport Profiling : Conduct four-point probe measurements on individual nanowires. Surface states in MnSb nanowires may dominate transport at low temperatures .
Advanced: What strategies address discrepancies between DFT predictions and experimental electronic properties of MnSb?
Q. Methodology :
- Inclusion of Spin-Orbit Coupling (SOC) : MnSb’s strong SOC alters band degeneracy. Use hybrid functionals (e.g., HSE06) to improve agreement with angle-resolved photoemission spectroscopy (ARPES) data .
- Defect-State Analysis : Electron energy loss spectroscopy (EELS) identifies mid-gap states from antisite defects (e.g., Mn at Sb sites), which DFT may underestimate .
Advanced: How can dopant concentration in MnSb be optimized for spintronic applications?
Q. Methodology :
- Synchrotron XAS/XMCD : X-ray absorption spectroscopy (XAS) and X-ray magnetic circular dichroism (XMCD) quantify Mn oxidation states and spin polarization. For InMnSb, >5% Mn doping induces FM coupling via MnSb precipitates .
- Density-of-States (DOS) Tuning : Adjust Mn:Sb ratios during MBE growth to shift Fermi level into valence/conduction bands. Monitor via Hall effect and Seebeck coefficient measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
